molecular formula C6H5BrClNO B1372687 5-Bromo-3-chloro-2-methoxypyridine CAS No. 848366-28-9

5-Bromo-3-chloro-2-methoxypyridine

Cat. No.: B1372687
CAS No.: 848366-28-9
M. Wt: 222.47 g/mol
InChI Key: XCHXNAQRMMXBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHXNAQRMMXBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654215
Record name 5-Bromo-3-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848366-28-9
Record name 5-Bromo-3-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

5-Bromo-3-chloro-2-methoxypyridine, identified by the CAS number 848366-28-9 , is a halogenated pyridine derivative that has emerged as a critical building block in synthetic organic chemistry.[1][2][3] Its unique trifunctionalized structure, featuring bromine, chlorine, and methoxy substituents on the pyridine ring, offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and agrochemical research.

The strategic placement of two distinct halogen atoms—bromine at the 5-position and chlorine at the 3-position—allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The methoxy group at the 2-position influences the electronic properties and reactivity of the pyridine ring, making this compound a valuable intermediate for creating diverse molecular scaffolds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueReference
CAS Number 848366-28-9[1][2][3]
Molecular Formula C₆H₅BrClNO[1][]
Molecular Weight 222.47 g/mol [1][]
Appearance White to pale yellow solid[1]
Purity ≥98% (GC)[1]
Storage Conditions 0-8°C[1]
IUPAC Name This compound[3]
Synonyms 2-Methoxy-3-chloro-5-bromopyridine[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, a general understanding can be derived from analogous preparations of halogenated pyridines. A plausible synthetic strategy would involve the sequential halogenation and methoxylation of a suitable pyridine precursor.

For instance, a related compound, 5-bromo-2-chloro-4-methoxypyridine, is synthesized by the bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[5] This suggests that a similar electrophilic bromination could be a key step in the synthesis of this compound.

Illustrative Synthetic Workflow:

G cluster_0 Synthesis Pathway Start Pyridine Precursor Step1 Chlorination Start->Step1 e.g., Cl2, SO2Cl2 Step2 Methoxylation Step1->Step2 NaOMe Step3 Bromination Step2->Step3 NBS, H2SO4 Product This compound Step3->Product

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the sequential introduction of different functional groups at the 5- and 3-positions.

Key Reaction Classes:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the 5-position serves as a versatile handle for introducing aryl, heteroaryl, alkyl, and alkynyl groups.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of two halogen atoms, facilitates SNAr reactions. While the methoxy group is generally stable, the chlorine at the 3-position can be displaced by strong nucleophiles under specific conditions.

Diagram of Reactivity Sites:

G cluster_0 Reactivity Profile Pyridine This compound ReactiveSite1 C5-Br (More reactive in Pd-coupling) Pyridine->ReactiveSite1 ReactiveSite2 C3-Cl (Less reactive in Pd-coupling, susceptible to SNAr) Pyridine->ReactiveSite2 ReactiveSite3 C2-OMe (Generally stable) Pyridine->ReactiveSite3

Caption: Reactivity sites of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1] The pyridine scaffold is a common motif in many approved drugs, and the ability to selectively functionalize the 3- and 5-positions allows for the creation of diverse libraries of compounds for drug discovery programs.[6] It is particularly utilized in the development of anti-inflammatory and anti-cancer agents.[1][7]

Agrochemical Synthesis

In the field of agricultural chemistry, this compound is employed in the formulation of new crop protection agents.[1] Its structure can be incorporated into herbicides and fungicides to enhance their efficacy and selectivity.[7][8]

Materials Science

The compound also finds applications in material science, where it can be used to modify the properties of polymers or to create novel coatings with enhanced durability and resistance.[1][7]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While a comprehensive, publicly available dataset is limited, expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Two aromatic protons in the pyridine ring region (singlets or doublets) and a singlet for the methoxy group protons.
¹³C NMR Six distinct carbon signals, including those for the halogen- and methoxy-substituted carbons, and the unsubstituted aromatic carbons.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation.[3][10]

  • Causes serious eye irritation.[3][10]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

  • Wash hands thoroughly after handling.[10][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

  • The recommended storage temperature is between 0-8°C.[1]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[11][12]

  • In case of skin contact: Wash off with soap and plenty of water.[10][11]

  • If inhaled: Move the person into fresh air.[11][12]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemists. Its unique substitution pattern allows for selective and diverse functionalization, making it an important intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

5-Bromo-3-chloro-2-methoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated and functionalized pyridine derivative that has emerged as a critical and versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a bromine atom, a chlorine atom, and a methoxy group on the pyridine core—endows it with a unique combination of reactivity and stability. This makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical compound dictate its behavior in a reaction and the methods required for its handling and purification. The key physicochemical identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 848366-28-9[2][3]
Molecular Formula C₆H₅BrClNO[2][3]
Molecular Weight 222.47 g/mol [2][3]
Appearance White to off-white solid (crystal/powder)[4]
Canonical SMILES COC1=C(C=C(C=N1)Br)Cl[2]
InChI InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3[2]
InChIKey XCHXNAQRMMXBGN-UHFFFAOYSA-N[2]

While detailed spectroscopic data requires experimental acquisition, typical spectral characteristics can be predicted based on the structure. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. Spectroscopic data for similar compounds can be found in chemical databases.[5][6]

Synthesis and Manufacturing

A logical approach would start with a suitable dichloropyridine, followed by nucleophilic aromatic substitution to introduce the methoxy group, and finally, regioselective bromination.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Methoxylation cluster_1 Alternative Step 2: Bromination A 2,3-Dichloro-5-bromopyridine C This compound A->C SNAr Reaction B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->A D 3-Chloro-2-methoxypyridine F This compound D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) in H₂SO₄ E->D

Caption: Plausible synthetic routes to this compound.

General Experimental Protocol (Based on Analogy)

The following protocol is a representative example for the electrophilic bromination of a substituted pyridine, adapted from a similar synthesis.[7]

  • Preparation: To a flask maintained under an inert atmosphere (e.g., Nitrogen), add the starting material, 3-chloro-2-methoxypyridine.

  • Reaction Solvent: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at a controlled temperature (e.g., 55°C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into ice water to quench the reaction.

  • Neutralization: Adjust the pH to be alkaline using a base such as an 8N sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its substituents, which allows it to serve as a versatile scaffold in complex organic synthesis.[8]

Site-Selective Cross-Coupling Reactions

The primary utility of this molecule lies in the distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

This selectivity is crucial in drug discovery for building molecular libraries and performing structure-activity relationship (SAR) studies.[9] Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

G A 5-Bromo-3-chloro- 2-methoxypyridine D 5-Aryl-3-chloro- 2-methoxypyridine A->D Suzuki Coupling (Selective at C-Br) B Aryl Boronic Acid (R-B(OH)₂) B->A C Pd Catalyst (e.g., Pd(PPh₃)₄) Base C->A

Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Influence of Substituents
  • 2-Methoxy Group: This electron-donating group activates the pyridine ring towards electrophilic substitution (though the ring is inherently electron-deficient) and can influence the regiochemistry of reactions.

  • 3-Chloro Group: The chlorine at the 3-position can be targeted in a subsequent cross-coupling reaction under more forcing conditions or with specialized catalyst systems after the bromine has been functionalized.

  • Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack and directs metallation to the ortho positions (2 and 6). It also provides a site for coordination to metal catalysts.

Applications in Research and Development

The unique chemical architecture of this compound makes it a high-value intermediate in several industrial and research sectors.[1]

  • Pharmaceutical Development: It is a key building block for the synthesis of biologically active molecules. Its structure serves as a scaffold that can be elaborated to create novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.[1][10]

  • Agrochemical Chemistry: The compound is employed in the synthesis of modern agrochemicals. It acts as an intermediate in the formulation of potent and selective herbicides and fungicides, contributing to enhanced crop protection.[1][11]

  • Material Science: In material science, this compound can be used to develop novel materials. Its incorporation into polymers or coatings can enhance properties such as durability, thermal stability, and chemical resistance.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data, the compound presents several hazards.

  • GHS Hazard Classification:

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

    • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

    • Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[2]

  • Recommended Handling Procedures: [3][12]

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by its structural complexity and predictable, differential reactivity. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond provides a powerful tool for the efficient construction of complex molecules. This feature, combined with its utility as a versatile scaffold, solidifies its role as an indispensable building block in the discovery and development of new pharmaceuticals, advanced agrochemicals, and novel materials. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for any scientist seeking to leverage this compound's full synthetic potential.

References

5-Bromo-3-chloro-2-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated and functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring a reactive bromine atom, a more stable chlorine atom, and an electron-donating methoxy group—endows it with unique reactivity and versatility. This guide provides an in-depth analysis of its physicochemical properties, a detailed exploration of its synthesis and chemical reactivity, and a focused look at its application as a key intermediate in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support and accelerate innovative research.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its core structure is a pyridine ring, an aromatic heterocycle fundamental to many biologically active molecules. The substituents at the 2, 3, and 5 positions are crucial for its synthetic utility, allowing for sequential and site-selective modifications.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol [2]
CAS Number 848366-28-9[1]
Appearance White to light yellow/orange powder or crystal[3][4]
Melting Point 58.0 to 62.0 °C[3][4]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water.[3]

Synthesis Methodology

The synthesis of this compound is not commonly detailed as a final product in academic literature but can be reliably achieved via a two-step process starting from a suitable pyridine precursor. The logical and most common pathway involves the initial synthesis of the hydroxylated intermediate, 5-Bromo-3-chloro-2-hydroxypyridine , followed by a classic Williamson ether synthesis to introduce the methyl group.

Generalized Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methoxylation Pyridine_Derivative Pyridine Derivative Halogenation Halogenation (e.g., NBS, POCl₃) Pyridine_Derivative->Halogenation Hydroxypyridine 5-Bromo-3-chloro-2-hydroxypyridine Halogenation->Hydroxypyridine Williamson Williamson Ether Synthesis (Base + Methylating Agent) Hydroxypyridine->Williamson Final_Product This compound Williamson->Final_Product caption Fig 1. Generalized two-step synthesis of this compound.

Fig 1. Generalized two-step synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis for Methoxylation

This protocol describes the conversion of 5-Bromo-3-chloro-2-hydroxypyridine to the target compound. The causality behind this choice is the high efficiency and reliability of the SN2 reaction between an alkoxide and a suitable electrophile. Here, the hydroxypyridine is deprotonated to form a nucleophilic pyridinoxide, which then reacts with a methylating agent.

Materials:

  • 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH) portion-wise. Causality Note: Slow addition of NaH at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the sodium pyridinoxide salt.

  • Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its capacity for selective functionalization, driven by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

Site-Selectivity in Suzuki-Miyaura Cross-Coupling

The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis[5]. Consequently, chemists can selectively perform a cross-coupling reaction at the C5 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. This allows for the stepwise and controlled construction of complex molecular architectures.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details a standard procedure for coupling an arylboronic acid at the C5 position, leveraging the higher reactivity of the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is essential to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) further protects the catalyst.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield the 5-aryl-3-chloro-2-methoxypyridine product.

Application in Drug Discovery: PI3K Inhibitor Synthesis

The practical value of this compound is exemplified by its use as a key intermediate in the synthesis of novel kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[6].

A patent for dihydro-pyrido-oxazine derivatives, which act as inhibitors of phosphoinositide 3-kinase (PI3K), explicitly lists This compound (CAS 848366-28-9) as a starting material[1]. The synthesis involves coupling this pyridine building block with another complex fragment to construct the core of the final therapeutic agent.

Application_Workflow Reactant1 This compound (CAS 848366-28-9) Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 Dihydro-benzo-oxazine Derivative (Boronate) Reactant2->Coupling Intermediate Coupled Intermediate Core Coupling->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Final_Drug Dihydro-pyrido-oxazine PI3K Inhibitor Further_Steps->Final_Drug caption Fig 2. Synthetic application in the development of PI3K kinase inhibitors.

Fig 2. Synthetic application in the development of PI3K kinase inhibitors.

This application highlights the compound's direct relevance to pharmaceutical R&D, where its defined structure and predictable reactivity enable the efficient assembly of complex, high-value molecules.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure researcher safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information
PictogramHazard ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation

(Source: Aggregated GHS information from supplier safety data sheets)

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is at room temperature, though some suppliers suggest storage at 0-8 °C for long-term stability[2]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal

Dispose of contents/container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-utility heterocyclic building block with significant value in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, provide a reliable platform for complex molecular design and synthesis. The ability to perform site-selective cross-coupling reactions makes it an indispensable tool for medicinal chemists, as demonstrated by its role in the development of next-generation kinase inhibitors. Adherence to established safety protocols ensures that its powerful synthetic potential can be harnessed responsibly and effectively.

References

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the structural elucidation of such organic molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of extensive publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy, predictive models, and comparative analysis with structurally related analogs to provide a robust framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently identify and analyze this important synthetic intermediate.

Predicted NMR Data for this compound

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from established substituent effects on the pyridine ring and analysis of analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet1HH-6
~ 7.6 - 7.8Doublet1HH-4
~ 4.0 - 4.1Singlet3H-OCH₃

Note: Predictions are based on a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 162C-2
~ 148 - 150C-6
~ 140 - 142C-4
~ 118 - 120C-3
~ 110 - 112C-5
~ 54 - 56-OCH₃

Note: Predictions are based on a standard deuterated solvent such as CDCl₃.

Spectra Interpretation and Causality

The predicted chemical shifts and multiplicities for this compound are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methoxy group.

  • Aromatic Protons (H-4 and H-6): The pyridine ring possesses two remaining protons at positions 4 and 6.

    • H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect is expected to shift the H-6 signal significantly downfield, likely in the range of 8.0-8.2 ppm.

    • H-4: The H-4 proton is situated between the chloro and bromo substituents. Both are electron-withdrawing, leading to a downfield shift, predicted to be in the 7.6-7.8 ppm region.

    • Coupling: The H-4 and H-6 protons are situated meta to each other. This will result in a small coupling constant (⁴JHH), typically around 2-3 Hz, causing both signals to appear as doublets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, typically in the upfield region of 4.0-4.1 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

  • C-2: This carbon is directly attached to the electronegative nitrogen and oxygen atoms. The oxygen, being part of the electron-donating methoxy group, will have a significant deshielding effect, placing the C-2 signal at the most downfield position, around 160-162 ppm.

  • C-6: The C-6 carbon is adjacent to the nitrogen atom, leading to a significant downfield shift to approximately 148-150 ppm.

  • C-4: The C-4 carbon is flanked by two halogen atoms and is also influenced by the nitrogen atom, resulting in a downfield shift to the 140-142 ppm range.

  • C-3: The carbon bearing the chlorine atom (C-3) is expected to be found around 118-120 ppm. The direct attachment to the electronegative chlorine atom is the primary determinant of its chemical shift.

  • C-5: The carbon attached to the bromine atom (C-5) is anticipated to be the most upfield of the aromatic carbons, around 110-112 ppm. While bromine is electronegative, the "heavy atom effect" can lead to a more shielded environment compared to chlorine.

  • -OCH₃ Carbon: The methoxy carbon signal will appear in the aliphatic region, typically between 54 and 56 ppm.

Comparative Analysis with Analogous Compounds

To substantiate the predicted NMR data, it is instructive to examine the experimental data of simpler, structurally related pyridine derivatives.

Table 3: Experimental NMR Data for Analogous Pyridines (in CDCl₃)

CompoundNucleusPositionChemical Shift (δ, ppm)
2-Methoxypyridine [3][4]¹HH-68.15
H-3, H-4, H-56.7-7.5
-OCH₃3.92
¹³CC-2~164
C-6~147
C-4~138
C-3~116
C-5~111
-OCH₃~53
3-Chloropyridine [5]¹HH-28.79
H-68.68
H-47.99
H-57.57
¹³CC-2~150
C-3~132
C-4~138
C-5~124
C-6~147

The experimental data from 2-methoxypyridine and 3-chloropyridine support the predicted chemical shifts for this compound. For instance, the downfield shift of H-6 in 2-methoxypyridine (8.15 ppm) is in line with the predicted value for H-6 in the target molecule. Similarly, the significant deshielding of the carbon attached to the methoxy group (C-2 at ~164 ppm) in 2-methoxypyridine reinforces the prediction for the C-2 position in our compound of interest. The chemical shifts of the carbons in 3-chloropyridine provide a reasonable basis for estimating the electronic influence of the chloro substituent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following detailed experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

¹H NMR Data Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Employ a standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition
  • Spectrometer: Use the same spectrometer as for the ¹H NMR acquisition.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

  • Acquisition Parameters:

    • Spectral Width: 0-180 ppm

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with annotated proton and carbon assignments for clarity.

Caption: Structure of this compound with predicted NMR shifts.

Conclusion

This technical guide provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By integrating predictive methods with a comparative analysis of analogous compounds, a reliable interpretation of the ¹H and ¹³C NMR spectra can be achieved. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, facilitating the confident structural verification of this important chemical entity.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Blueprint

5-Bromo-3-chloro-2-methoxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile building block in the synthesis of novel pharmaceutical agents necessitates robust analytical methods for its characterization and quality control. Mass spectrometry stands as a cornerstone technique in this regard, offering profound insights into the compound's molecular weight, elemental composition, and structural integrity.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. As a Senior Application Scientist, this document moves beyond a mere listing of data points to provide a deep, mechanistic understanding of the ionization and fragmentation processes. We will delve into the causality behind the observed spectral features, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this important molecule.

Part 1: The Molecular Ion and Its Unique Isotopic Signature

The first crucial piece of information in the electron ionization (EI) mass spectrum is the molecular ion (M⁺˙), which represents the intact molecule with one electron removed. For this compound (C₆H₅BrClNO), the nominal molecular weight is 222 g/mol .[2][3] However, the presence of two halogen atoms, bromine and chlorine, each with multiple stable isotopes, results in a distinctive isotopic cluster for the molecular ion rather than a single peak.

The natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a characteristic pattern of peaks at M⁺˙, M+2, and M+4.[4][5] Understanding this pattern is fundamental to confirming the presence of both halogens in the molecule.

The expected isotopic distribution for the molecular ion of this compound is summarized in the table below. The base peak in this cluster is the one containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Ion (Isotopologues)m/z (Nominal)Relative Abundance (%)
[C₆H₅⁷⁹Br³⁵ClNO]⁺˙221100
[C₆H₅⁸¹Br³⁵ClNO]⁺˙ / [C₆H₅⁷⁹Br³⁷ClNO]⁺˙223~129 (97 + 32)
[C₆H₅⁸¹Br³⁷ClNO]⁺˙225~31

Table 1: Predicted isotopic distribution for the molecular ion of this compound.

This unique isotopic signature is a powerful diagnostic tool for the initial identification of the compound in a mass spectrum.

Part 2: Deciphering the Fragmentation Pathways

Under the high-energy conditions of electron ionization (typically 70 eV), the molecular ion of this compound is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[4] The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information. The fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Based on the analysis of similar halogenated and methoxy-substituted pyridines, the following fragmentation pathways are predicted to be the most prominent.[2][6]

Primary Fragmentation Pathways:
  • Loss of a Methyl Radical ([M-15]⁺): The bond between the methoxy oxygen and the methyl group is relatively weak and prone to cleavage. The initial loss of a methyl radical (•CH₃) is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a highly stabilized ion.

  • Loss of a Chlorine Radical ([M-35/37]⁺): The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical (•Cl), resulting in a fragment ion with a distinct isotopic pattern due to the remaining bromine atom.

  • Loss of a Bromine Radical ([M-79/81]⁺): Similarly, the carbon-bromine bond can break, leading to the loss of a bromine radical (•Br) and the formation of a chloro-substituted pyridinyl ion.

Secondary Fragmentation Pathways:

Subsequent fragmentation of the primary ions can also occur:

  • Loss of Carbon Monoxide ([M-CH₃-CO]⁺): Following the initial loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO) from the pyridine ring, a common fragmentation for pyridones and related structures.[6]

  • Sequential Halogen Loss: Ions that have lost the methyl group can subsequently lose either a chlorine or bromine radical.

The predicted fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathways M [C₆H₅BrClNO]⁺˙ m/z 221/223/225 M_minus_CH3 [M - •CH₃]⁺ m/z 206/208/210 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - •Cl]⁺ m/z 186/188 M->M_minus_Cl - •Cl M_minus_Br [M - •Br]⁺ m/z 142/144 M->M_minus_Br - •Br M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z 178/180/182 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.

Part 3: Experimental Protocol for Mass Spectrometric Analysis

To ensure the acquisition of high-quality, reproducible mass spectra, a well-defined experimental protocol is essential. The following provides a detailed methodology for the analysis of this compound.

Sample Preparation:
  • Purity Confirmation: Ensure the sample is of high purity (≥98%) to avoid interference from impurities in the mass spectrum.

  • Solvent Selection: For direct infusion analysis, dissolve the sample in a volatile, high-purity solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a more volatile solvent like dichloromethane or ethyl acetate is suitable.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the instrument.

Instrumentation and Data Acquisition:

The choice between direct infusion and GC-MS will depend on the sample's purity and thermal stability.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C, in split or splitless mode depending on the sample concentration.

  • Oven Program: A temperature gradient program is recommended to ensure good separation and peak shape. A typical program would be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

B. Direct Infusion Mass Spectrometry:

  • Sample Introduction: Infuse the sample solution directly into the ion source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-300.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Analysis Purity Confirm Purity (≥98%) Dissolve Dissolve in Volatile Solvent Purity->Dissolve Filter Filter (0.22 µm) Dissolve->Filter GC_MS GC-MS Introduction Filter->GC_MS Direct_Infusion Direct Infusion Filter->Direct_Infusion Ionization Electron Ionization (70 eV) GC_MS->Ionization Direct_Infusion->Ionization Mass_Analyzer Mass Analyzer (m/z 40-300) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Identify_M Identify Molecular Ion Cluster Spectrum->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Structure Structural Confirmation Analyze_Frag->Structure

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Part 4: Data Interpretation and Summary of Key Ions

The interpretation of the mass spectrum involves identifying the molecular ion cluster and correlating the major fragment ions to the proposed fragmentation pathways. The following table summarizes the predicted key ions and their nominal m/z values that are expected to be prominent in the mass spectrum of this compound.

Ionm/z (Nominal, for ⁷⁹Br and ³⁵Cl)Predicted Origin
[M]⁺˙221Molecular Ion
[M+2]⁺˙223Molecular Ion Isotope
[M+4]⁺˙225Molecular Ion Isotope
[M - •CH₃]⁺206Loss of a methyl radical
[M - •Cl]⁺186Loss of a chlorine radical
[M - •Br]⁺142Loss of a bromine radical
[M - •CH₃ - CO]⁺178Loss of methyl radical and carbon monoxide

Table 2: Summary of predicted key ions in the mass spectrum of this compound.

By carefully analyzing the isotopic patterns and the mass differences between the major peaks, researchers can confidently confirm the identity and structure of this compound.

References

An In-Depth Technical Guide to the Preparation and Derivatization of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational to modern drug discovery and materials science, offering a unique combination of electronic properties and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the synthesis and functionalization of 5-Bromo-3-chloro-2-methoxypyridine, a highly versatile and strategically important building block.[3][4] We will elucidate a robust pathway for the synthesis of the core structure and delve into the nuanced, regioselective derivatization of this intermediate through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to empower the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and biologically active natural products.[1][5] Its presence is critical to the function of molecules ranging from vitamins and coenzymes to life-saving therapeutics.[1][6] The strategic functionalization of the pyridine core allows medicinal chemists to meticulously modulate a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[7]

However, the synthesis of polysubstituted pyridines presents a significant challenge due to the inherent electronic nature of the ring, which can complicate regioselective functionalization.[8][9] The development of modular strategies that allow for the controlled, stepwise installation of substituents is therefore of paramount importance.[8][10]

The compound this compound emerges as a particularly valuable intermediate in this context.[3][4][11] Its distinct halogenation pattern at the C3 and C5 positions, combined with the methoxy group at C2, offers a platform for highly selective, sequential derivatization. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions is the cornerstone of its utility, enabling chemists to introduce molecular diversity at specific positions with high fidelity.[12] This guide will explore the practical synthesis of this core and its application in building complex molecular frameworks.

Synthesis of the this compound Core

The most direct and reliable synthesis of the this compound core begins with the precursor 5-Bromo-3-chloro-2-hydroxypyridine. The final methoxylation step is a critical transformation that converts the hydroxypyridine (which exists predominantly in its pyridone tautomeric form) into the desired methoxypyridine ether, a key functional handle for subsequent reactions.

Causality Behind the Synthetic Strategy

The chosen pathway leverages commercially available or readily synthesized starting materials. The conversion of a 2-hydroxypyridine to a 2-methoxypyridine is a standard and high-yielding transformation in heterocyclic chemistry. This step is crucial as the methoxy group activates the ring for certain transformations and prevents the acidic proton of the hydroxyl group from interfering with subsequent organometallic coupling reactions.

Experimental Protocol: Methoxylation of 5-Bromo-3-chloro-2-hydroxypyridine

This protocol describes the O-methylation of the hydroxypyridine precursor.

Reagents and Materials:

  • 5-Bromo-3-chloro-2-hydroxypyridine

  • Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, round-bottom flask with 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq).

  • Solvation: Add anhydrous DMF or THF to the flask to dissolve or suspend the starting material.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or sodium methoxide (NaOMe, 1.1 eq) portion-wise. The causality here is the formation of the sodium salt of the hydroxypyridine, a potent nucleophile.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., Methyl Iodide, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Regioselective Derivatization via Cross-Coupling Reactions

The primary utility of the this compound scaffold lies in the differential reactivity of its two halogen atoms. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it significantly more susceptible to oxidative addition to a Palladium(0) catalyst.[12] This reactivity difference (C-Br > C-Cl) is the key to achieving highly regioselective functionalization.[8]

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(R-C≡CH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\nAmination (R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Suzuki [label="5-Aryl-3-chloro-2-methoxypyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Sonogashira [label="5-Alkynyl-3-chloro-2-methoxypyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Buchwald [label="5-Amino-3-chloro-2-methoxypyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Suzuki [label=" Pd Catalyst\n Base", color="#4285F4"]; Start -> Sonogashira [label=" Pd/Cu Catalysts\n Base", color="#EA4335"]; Start -> Buchwald [label=" Pd Catalyst\n Base", color="#34A853"];

Suzuki -> Product_Suzuki [color="#4285F4"]; Sonogashira -> Product_Sonogashira [color="#EA4335"]; Buchwald -> Product_Buchwald [color="#34A853"]; } caption: Derivatization pathways for the core scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[13][14][15] The reaction proceeds selectively at the C5-Br position.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8575-85
Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of an alkynyl group, a valuable functionality in medicinal chemistry, again selectively at the C5 position.[12][16][17] This reaction typically requires both palladium and copper(I) co-catalysts.[18]

Generalized Protocol for Sonogashira Coupling:

  • Setup: In an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%) in a reaction flask.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry and concentrate the organic layer. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of aniline derivatives, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[12] This reaction requires a specific palladium catalyst/ligand system to facilitate the coupling of an amine with the C5-Br bond.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up & Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki and Sonogashira couplings, involving extraction and column chromatography.

Conclusion

This compound is a potent and versatile chemical intermediate whose value is derived from the principle of differential reactivity. The strategic placement of bromo, chloro, and methoxy substituents provides a robust platform for sequential, regioselective functionalization. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, chemists can selectively elaborate the C5 position while leaving the C3-chloro substituent intact for potential subsequent transformations. The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists aiming to construct complex, highly functionalized pyridine derivatives for applications in drug discovery, agrochemicals, and materials science.

References

reactivity of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 5-Bromo-3-chloro-2-methoxypyridine

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms with different reactivities and an electron-donating methoxy group, allows for a range of selective chemical transformations. This guide provides a comprehensive analysis of the electronic landscape and reactivity of this pyridine derivative. We will delve into the core principles governing its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by field-proven experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in drug discovery and development.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between the pyridine ring's intrinsic properties and its substituents. The pyridine nitrogen atom is electronegative, rendering the aromatic ring electron-deficient (π-deficient) compared to benzene.[3] This general electron deficiency is further modulated by the attached functional groups:

  • 2-Methoxy Group (-OCH₃): This group is a strong resonance donor (+R effect) and a weak inductive acceptor (-I effect). Its primary influence is to donate electron density into the pyridine ring, particularly at the ortho (C3) and para (C5) positions.

  • 3-Chloro and 5-Bromo Groups (-Cl, -Br): Halogens are strongly electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+R).[4] Their net effect is withdrawal of electron density, further deactivating the ring.

This combination of substituents creates a nuanced electronic environment. While the ring is generally electron-deficient, the 2-methoxy group counteracts this to some extent. The primary sites for reaction are the carbon-halogen bonds at the C3 and C5 positions.

G cluster_substituents Substituent Effects Pyridine This compound N Pyridine Nitrogen (π-Deficient Core) Pyridine->N Governs overall ring reactivity OMe 2-Methoxy Group (Electron Donating, +R) Pyridine->OMe Cl 3-Chloro Group (Electron Withdrawing, -I) Pyridine->Cl Br 5-Bromo Group (Electron Withdrawing, -I) Pyridine->Br OMe->Cl Influences C3 reactivity

Caption: Electronic influences on the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions: A Study in Chemoselectivity

Palladium-catalyzed cross-coupling reactions are paramount for functionalizing dihalogenated heterocycles. The key to unlocking the synthetic potential of this compound lies in the chemoselective reaction at one of the two C-X bonds.

Core Principle: Bond Dissociation Energy

The site selectivity in these reactions is primarily dictated by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. Lower BDE corresponds to a greater propensity for the palladium(0) catalyst to undergo oxidative addition, which is the initial and often rate-determining step of the catalytic cycle.[5] The established reactivity trend for halogens is:

C–I > C–Br > C–Cl > C–F

Consequently, the C5-Br bond in this compound is significantly more reactive than the C3-Cl bond in palladium-catalyzed couplings.[5][6] This intrinsic difference allows for the selective functionalization of the C5 position while leaving the C3-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is a robust method for elaborating the pyridine core.[7] By carefully selecting the reaction conditions, one can achieve high selectivity for coupling at the C5-bromo position.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix R-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir R-Pd(II)L₂-R' pdiix->pdiir Transmetalation (R'B(OH)₂ + Base) pdiir->pd0 Reductive Elimination product Ar-R' pdiir->product start Ar-Br start->pdiix boronic R'B(OH)₂ boronic->pdiir

Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Selective C5-Arylation

This protocol is based on established methods for the selective Suzuki coupling of bromo-chloro heterocycles.[6][8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (C5-Coupling)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene110>90%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080-95%
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[9][10] Similar to the Suzuki coupling, this transformation can be directed with high selectivity to the C5-bromo position, enabling the synthesis of 5-amino-3-chloro-2-methoxypyridine derivatives.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiinr2 Ar-Pd(II)L₂-NR₂ pdiix->pdiinr2 Amine Coordination & Deprotonation (HNR₂ + Base) pdiinr2->pd0 Reductive Elimination product Ar-NR₂ pdiinr2->product start Ar-Br start->pdiix amine HNR₂ amine->pdiinr2

Caption: The Buchwald-Hartwig amination cycle.

Field-Proven Protocol: Selective C5-Amination

This protocol leverages modern catalyst systems known for their high efficiency in coupling aryl chlorides and bromides.[11][12]

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%) in a reaction vial.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 90-110 °C with stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (C5-Amination)
Pd₂(dba)₃ / RuPhosNaOt-BuToluene100>90%
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11080-90%
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that typically proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate.[13][14]

Core Principle: Ring Position Activation

In pyridine systems, SNAr reactions are most facile at the positions ortho and para to the ring nitrogen (C2, C4, C6), as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom.[15] this compound has halogen substituents at the C3 and C5 positions, which are meta to the nitrogen. These positions are significantly less activated towards SNAr.[15] Furthermore, the electron-donating 2-methoxy group can decrease the electrophilicity of the adjacent C3 position.

Therefore, SNAr reactions on this substrate are expected to be much less favorable than palladium-catalyzed couplings and would likely require harsh conditions (high temperatures, very strong nucleophiles) to proceed at a meaningful rate.

G Reactant Ar-X Intermediate Meisenheimer Complex (Addition Intermediate) [Ar(X)(Nuc)]⁻ Reactant->Intermediate + Nuc⁻ (Slow) Product Ar-Nuc Intermediate->Product - X⁻ (Fast)

Caption: General mechanism for SNAr.

Exploratory Protocol: Attempted SNAr

This protocol is designed as a starting point to probe the SNAr reactivity of the C3-chloro position.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a strong nucleophile (e.g., sodium methoxide, 3.0 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).[16]

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 120-150 °C) for 24-48 hours.

  • Monitoring & Analysis: Carefully monitor for any conversion by LC-MS. The expected outcome is low to no conversion, with starting material recovery being the most likely result.

Summary and Synthetic Strategy

The reactivity of this compound is dominated by the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This predictable chemoselectivity is the cornerstone of its utility as a synthetic building block.

G cluster_pathways Synthetic Pathways Start This compound C5_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, etc.) Start->C5_Coupling Primary Pathway (High Yield, Selective) SNAr SNAr Reaction Start->SNAr Unfavorable Pathway (Low Reactivity) Product_C5 C5-Functionalized Product C5_Coupling->Product_C5 C3_Coupling Secondary Pd Coupling Product_C3_C5 C3,C5-Difunctionalized Product C3_Coupling->Product_C3_C5 Product_C5->C3_Coupling Sequential Pathway (Harsher Conditions)

References

Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-3-chloro-2-methoxypyridine

This compound is a polysubstituted heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic importance lies in the unique arrangement of its functional groups: a pyridine core, two distinct halogen atoms (bromine and chlorine), and a methoxy group. This configuration provides multiple reactive sites, allowing for selective and diverse chemical transformations. Researchers in pharmaceutical and agrochemical development frequently utilize this intermediate for the synthesis of complex target molecules, including novel kinase inhibitors, pesticides, and other biologically active compounds.[1][2]

The reliability of experimental outcomes and the efficiency of synthetic campaigns depend entirely on the quality and integrity of the starting materials. Therefore, a comprehensive understanding of the stability profile and the implementation of rigorous storage and handling protocols for this compound are not merely procedural formalities but cornerstones of successful research. This guide provides an in-depth analysis of the compound's stability, outlines field-proven storage and handling methodologies, and explains the scientific rationale behind these best practices to ensure its long-term viability and performance.

Physicochemical Properties: A Foundation for Stability Assessment

Understanding the fundamental physical and chemical properties of this compound is the first step in developing an effective storage strategy. These parameters dictate its behavior under various environmental conditions.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 848366-28-9PubChem[3]
Molecular Formula C₆H₅BrClNOPubChem[3]
Molecular Weight 222.47 g/mol PubChem[3]
Appearance White to light yellow/orange powder or crystalTCI Chemicals
Melting Point 58.0 to 62.0 °CTCI Chemicals
Solubility Soluble in organic solvents like chloroform; insoluble in water.ChemicalBook, ChemBK[4][5]

Chemical Stability Profile and Potential Degradation Pathways

While generally considered to possess favorable stability for laboratory applications, this compound is susceptible to degradation under specific conditions.[6] The presence of halogens and a methoxy group on the electron-deficient pyridine ring are the primary determinants of its reactivity and potential instability.

Key Factors Influencing Stability:

  • Moisture: The methoxy group (-OCH₃) presents a potential site for hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding pyridinone. While stable in neutral aqueous conditions for short periods, prolonged exposure to atmospheric moisture, especially at elevated temperatures, can compromise purity.

  • Light: Halogenated aromatic compounds can be sensitive to UV light. Photodegradation can occur through homolytic cleavage of the carbon-halogen bonds, generating radical species that can lead to a cascade of unpredictable side reactions and discoloration of the material.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For long-term storage, heat should be minimized to preserve the compound's integrity. The relatively low melting point also suggests that thermal decomposition could become a concern at temperatures significantly above ambient.

  • Incompatible Materials: As a functionalized heterocycle, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent vigorous and uncontrolled reactions.[7]

The following diagram illustrates the most probable, albeit not exhaustively documented, degradation pathways. This visualization serves as a mechanistic rationale for the stringent storage and handling protocols described later in this guide.

Potential Degradation Pathways main 5-Bromo-3-chloro- 2-methoxypyridine hydrolysis Hydrolysis Product (Pyridinone derivative) main->hydrolysis H₂O (Acid/Base catalyst) photolysis Photodegradation Products (Radical species, dehalogenated derivatives) main->photolysis UV Light (hν)

Caption: Potential degradation routes for this compound.

Core Directive: Recommended Storage and Handling Protocols

Adherence to a systematic and validated protocol for storage and handling is critical to prevent chemical degradation and ensure the safety of laboratory personnel.

Long-Term Storage Protocol

For maintaining the integrity of this compound over extended periods (months to years), the following conditions are mandatory.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes thermal degradation and slows kinetic processes like hydrolysis. While some suppliers note room temperature storage, refrigeration is the best practice for long-term preservation of reactive intermediates.[6][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[5]
Container Tightly sealed, amber glass bottle or light-blocking container.Protects from light-induced degradation and prevents moisture ingress.[9]
Location A dry, well-ventilated, and designated chemical storage area away from incompatible materials.Ensures safety and prevents accidental cross-contamination or reaction.[7][9]
Experimental Handling Workflow: A Self-Validating System

The following step-by-step workflow is designed to maintain the compound's stability from the moment it is removed from storage until it is used in a reaction. Each step includes a control point to validate the integrity of the process.

  • Equilibration (Control Point 1):

    • Action: Remove the container from the refrigerator. Allow it to warm to ambient temperature for at least 30-60 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and risk hydrolysis. The container remaining sealed is the validation.

  • Inert Atmosphere Dispensing (Control Point 2):

    • Action: Perform all weighing and dispensing operations in a controlled environment, such as a fume hood with low air-flow or within a glovebox.[9] If possible, briefly flush the headspace of the container with a gentle stream of inert gas (e.g., argon) after dispensing.

    • Causality: This minimizes the compound's exposure to ambient air, reducing the risk of moisture uptake and oxidation.

  • Solution Preparation (Control Point 3):

    • Action: When preparing solutions for moisture-sensitive reactions (e.g., cross-coupling), use anhydrous solvents. Add the solid to the solvent under an inert atmosphere.

    • Causality: Ensures that the reaction environment is free from water that could interfere with catalysts or cause hydrolysis of the substrate.

  • Resealing and Storage (Control Point 4):

    • Action: Tightly reseal the container immediately after use. For optimal integrity, consider wrapping the cap threads with paraffin film to create a superior seal. Return the container to the recommended refrigerated storage.

    • Causality: Prevents gradual degradation of the remaining stock material by ensuring a secure barrier against light and atmosphere.

The diagram below visualizes this workflow, highlighting the critical control points that ensure the compound's integrity is maintained throughout the experimental process.

Caption: Workflow for handling this compound.

Safety and Hazard Summary

This compound is a hazardous substance and must be handled with appropriate precautions. All users must read and understand the Safety Data Sheet (SDS) before work commences.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).[3]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat when handling this compound.[9]

  • Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed.[10][11]

Conclusion

The utility of this compound as a versatile synthetic intermediate is directly proportional to its chemical integrity. Degradation due to improper storage or handling can lead to inconsistent experimental results, lower yields, and the potential for introducing impurities into complex synthetic pathways. By adhering to the scientifically-grounded protocols outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere and away from light, combined with a meticulous handling workflow—researchers can ensure the long-term stability of this valuable reagent. This disciplined approach is fundamental to achieving reproducible, high-quality scientific outcomes and maintaining a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For an Audience Of: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous therapeutic agents and functional materials.[1][2][3] 5-Bromo-3-chloro-2-methoxypyridine is a particularly valuable building block, offering multiple points for synthetic diversification. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential cross-coupling reactions, enabling the controlled construction of complex molecular architectures.[4][5] The Suzuki-Miyaura coupling, a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, is the premier method for functionalizing such dihalogenated pyridines.[6][7] This guide provides an in-depth exploration of the mechanistic nuances and practical protocols for the regioselective Suzuki coupling of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][8][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step forms a Pd(II) intermediate.[6][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[10][11] This species then transfers its organic moiety to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Regioselectivity in Dihalogenated Pyridines

A critical consideration when working with substrates like this compound is regioselectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[13][14] This preferential reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a faster rate of oxidative addition at the C-Br bond.[4] Therefore, under carefully controlled conditions, the Suzuki coupling will selectively occur at the C-5 position (the site of the bromine atom).[5][15]

The electronic nature of the pyridine ring also plays a role. The electron-withdrawing character of the nitrogen atom makes the C-2 and C-6 positions more electrophilic and generally more reactive towards oxidative addition.[5][16] However, in the case of this compound, the inherent reactivity difference between bromine and chlorine is the dominant factor determining the site of the initial coupling.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][9]

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust starting point for the regioselective Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol utilizes a classic and often cost-effective catalyst, suitable for many standard couplings.[17]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water or Toluene/Water solvent mixture

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Enhanced Reactivity with Buchwald Ligands

For more challenging substrates or to achieve higher efficiency, modern bulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended.[7][17][18] Ligands like SPhos and XPhos are particularly effective for coupling heteroaryl chlorides.[18][19][20]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • SPhos or XPhos ligand

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%) to a dry reaction vessel.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir (80-110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up: - Extraction - Drying monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[13][21]

Data Presentation: Catalyst and Condition Selection

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction's success. The following table summarizes common conditions for Suzuki couplings of related halo-pyridines, providing a valuable reference for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9080-90[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100-11085-95[22]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11088-98[22]
Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O8575-85[16]

Note: Yields are representative and highly dependent on the specific arylboronic acid used.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider switching to a more active Buchwald-type ligand like SPhos or XPhos.[7][18] Increasing the temperature or reaction time may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.[23]

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) can be a competing side reaction. Using a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.[23]

  • Purification Challenges: The pyridine nitrogen can interact with the silica gel during column chromatography, leading to tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

Conclusion

This compound is a powerful synthetic intermediate, and the Suzuki-Miyaura coupling is the method of choice for its selective functionalization. By understanding the underlying mechanism and leveraging optimized protocols, researchers can efficiently synthesize a diverse range of 5-aryl-3-chloro-2-methoxypyridine derivatives. The use of modern, bulky phosphine ligands has significantly expanded the scope and efficiency of these transformations, making even challenging couplings more routine.[7] This guide serves as a comprehensive resource to empower scientists in their synthetic endeavors, from initial reaction setup to final product purification.

References

protocols for Buchwald-Hartwig amination of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic C-N Coupling of 5-Bromo-3-chloro-2-methoxypyridine

Introduction: Navigating Chemoselectivity in Heterocyclic Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development has fundamentally altered the landscape of medicinal chemistry and materials science, providing a robust and versatile method for synthesizing aryl and heteroaryl amines.[3][4] These motifs are integral to a vast array of pharmaceuticals and functional organic materials.[5]

The substrate, this compound, presents a particularly interesting challenge and a strategic opportunity. As a di-halogenated pyridine, it contains two potential sites for C-N bond formation. The key to its synthetic utility lies in harnessing the inherent differences in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[6][7] This principle allows for a high degree of chemoselectivity, enabling the targeted amination of the more reactive C5-bromo position while leaving the C3-chloro position available for subsequent, distinct transformations. This guide provides a detailed exploration of the mechanistic principles and practical protocols for achieving this selective amination.

The Catalytic Engine: Understanding the Buchwald-Hartwig Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the pyridine), forming a Pd(II) complex.[1][3][8] This is often the rate-determining step of the reaction.[9][10]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center.[1][8] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(NHR¹R²)L₂]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)(NR¹R²)L₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Functionalization: Achieving Chemoselectivity

The primary synthetic challenge when using this compound is to control which halogen undergoes amination. The significant difference in bond strength between C-Br and C-Cl makes the oxidative addition to the C-Br bond a much more kinetically favorable process. By carefully controlling the reaction conditions, one can achieve highly selective mono-amination at the C5 position.

  • Selective C5-Bromo Amination: This is achieved under standard or relatively mild conditions. The palladium catalyst will preferentially react with the weaker C-Br bond.

  • Subsequent C3-Chloro Amination: To functionalize the C3 position, one must use the product from the first amination. The C-Cl bond is less reactive and typically requires more forcing conditions. This often involves the use of more electron-rich, sterically hindered phosphine ligands (e.g., biarylphosphines), higher temperatures, and sometimes stronger bases to facilitate the more difficult oxidative addition step.[1][11]

Selectivity_Workflow Substrate This compound Conditions1 Mild Conditions (e.g., XPhos, NaOt-Bu, Toluene, 80-100°C) Substrate->Conditions1 Buchwald-Hartwig (Amine 1) Product1 5-Amino-3-chloro-2-methoxypyridine Conditions1->Product1 Selective C-Br Amination Conditions2 Forcing Conditions (e.g., RuPhos, K₃PO₄, Dioxane, >100°C) Product1->Conditions2 Buchwald-Hartwig (Amine 2) Product2 3,5-Diamino-2-methoxypyridine Conditions2->Product2 C-Cl Amination

Caption: Decision workflow for selective amination.

Application Protocol 1: Selective Mono-amination at the C5-Bromo Position

This protocol details a general method for the selective coupling of a primary or secondary amine at the C5-bromo position of this compound.

Materials & Equipment:

  • Substrate: this compound

  • Amine: Primary or secondary amine (1.2 equivalents)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a pre-formed Pd-ligand complex (2-4 mol%)

  • Ligand: XPhos (2-4 mol%) or other suitable phosphine ligand

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equivalents)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Equipment: Oven-dried Schlenk flask or reaction vial with a screw cap, magnetic stir bar, inert gas line (Argon or Nitrogen), syringes, needles, septa, TLC plates, and standard glassware for workup and purification.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place a magnetic stir bar into an oven-dried Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), the base (NaOt-Bu), and this compound (1.0 equivalent) to the flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the substrate. Begin stirring the mixture. Finally, add the amine (1.2 equivalents) dropwise via syringe.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-amino-3-chloro-2-methoxypyridine derivative.

Table of Typical Reaction Parameters for Selective C5-Amination:

ParameterConditionRationale & Notes
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ.[12]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are highly effective for amination of heteroaryl halides.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine. NaOt-Bu is common, but weaker bases like K₃PO₄ can be used for sensitive substrates.[12]
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous, degassed solvents are critical. Toluene and dioxane are most common.[2]
Temperature 80 - 110 °CSufficient to promote catalysis without driving the reaction at the less reactive C-Cl bond.
Concentration 0.1 - 0.5 MStandard concentration range for cross-coupling reactions.

Troubleshooting Guide

Even robust reactions can encounter issues. This table provides guidance on common problems and potential solutions.[13][14]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous/degassed solvent or reagents.3. Incorrect base strength for the amine.4. Low reaction temperature.1. Use a fresh catalyst and ligand. Consider using a pre-catalyst for more reliable initiation.[13]2. Ensure all solvents are freshly distilled/dried and properly degassed.3. Screen different bases (e.g., switch from K₃PO₄ to NaOt-Bu).4. Incrementally increase the reaction temperature.
Hydrodehalogenation 1. Presence of water in the reaction.2. β-Hydride elimination from the amido complex (unproductive side reaction).[1]1. Rigorously dry all reagents and solvents.2. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).
Poor Chemoselectivity 1. Reaction temperature is too high.2. Catalyst system is too active.1. Lower the reaction temperature.2. Screen less active ligands or reduce catalyst loading.
Dark/Black Reaction Formation of palladium black (catalyst decomposition).1. Ensure the reaction is strictly under an inert atmosphere.2. Check for incompatible functional groups on the amine that may poison the catalyst.[2]

Safety Precautions

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the catalyst. All steps should be performed under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Palladium compounds are heavy metals and should be handled with care. Phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and highly reactive with water.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[7]

  • SDS: Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Selective Sonogashira Coupling of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The precise installation of carbon-carbon bonds on the pyridine scaffold is a critical step in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[1][2] The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a premier method for forming sp²-sp carbon-carbon bonds under mild conditions.[1][3] This application note provides a detailed protocol and technical guidance for the selective Sonogashira coupling of 5-bromo-3-chloro-2-methoxypyridine, a versatile dihalogenated pyridine intermediate.

Understanding the Reaction: Mechanism and Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide.[5]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination of the product from the palladium complex, regenerating the active Pd(0) catalyst.

For dihalogenated substrates like this compound, the key challenge and opportunity lies in achieving regioselectivity . The relative reactivity of the C-Br and C-Cl bonds is the determining factor. Generally, the reactivity of aryl halides in Sonogashira coupling follows the order: I > Br > Cl > F.[6][7] This differential reactivity allows for the selective coupling at the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 3-position intact for subsequent functionalization.

Several factors influence this selectivity:

  • Nature of the Halogen: The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the carbon-chlorine bond.[8][9]

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the methoxy group can influence the electron density at each halogenated position, further modulating their reactivity.[8]

  • Reaction Conditions: Careful control of temperature, catalyst, and ligands can enhance the selectivity of the reaction. For instance, milder conditions will favor reaction at the more labile C-Br bond.[6]

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation CuX CuX Ar-Pd(II)-X(L2)->CuX Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation Base Base H-Base+ H-Base+

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol

This protocol details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.

Reagents and Materials
ReagentFormulaMWRoleNotes
This compoundC₆H₅BrClNO222.47SubstrateEnsure high purity.
Terminal AlkyneR-C≡CHVariesCoupling PartnerUse 1.1-1.5 equivalents.
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90Catalyst1-5 mol% loading.
Copper(I) IodideCuI190.45Co-catalyst2-10 mol% loading. Use a fresh bottle.[6]
Triethylamine (Et₃N)C₆H₁₅N101.19Base/SolventShould be freshly distilled and degassed.
Tetrahydrofuran (THF)C₄H₈O72.11Co-solvent (optional)Anhydrous and degassed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.025 eq.), and copper(I) iodide (CuI, 0.05 eq.).[10]

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to maintain an inert atmosphere to prevent the undesired Glaser-type homocoupling of the alkyne.[6]

  • Solvent and Reagent Addition:

    • Add freshly distilled and degassed triethylamine (10 volumes) to the flask via syringe. If the starting materials are not fully soluble, anhydrous and degassed THF can be used as a co-solvent.[11]

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

    • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

    • For less reactive alkynes, gentle heating (40-60 °C) may be required. However, higher temperatures can decrease the selectivity by promoting the reaction at the C-Cl bond.[13]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[11]

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to quench the reaction and remove the amine base) and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids to dry flask: - this compound - PdCl₂(PPh₃)₂ - CuI B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add degassed solvents and base (Et₃N/THF) B->C D 4. Add terminal alkyne C->D E 5. Stir at RT (or heat gently) & Monitor by TLC/HPLC D->E F 6. Dilute with EtOAc & Filter through Celite® E->F G 7. Aqueous Wash (NH₄Cl, Brine) F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I Pure Product Pure Product I->Pure Product

Caption: A step-by-step workflow for the selective Sonogashira coupling.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst- Poor quality reagents- Insufficient temperature- Use fresh, high-purity palladium and copper catalysts.[6]- Ensure solvents and amine base are anhydrous and degassed.[6]- Gradually increase the reaction temperature, monitoring for the onset of side reactions.[13]
Formation of Alkyne Dimer (Glaser Coupling) - Presence of oxygen- High copper catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.[6]- Consider a copper-free Sonogashira protocol.[14][15]- Reduce the amount of copper(I) iodide.
Loss of Selectivity (Reaction at C-Cl) - High reaction temperature- Highly active catalyst system- Perform the reaction at room temperature or the lowest effective temperature.[6]- Screen different palladium catalysts and ligands. Less reactive catalysts may favor selectivity.
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[16]- Consider using a more stable palladium precatalyst or different ligands.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of valuable 5-alkynyl-3-chloro-2-methoxypyridine intermediates. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-coupled product. This protocol provides a solid foundation for the application of this powerful cross-coupling reaction in the development of novel compounds for a wide range of scientific applications.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-3-chloro-2-methoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within the medicinal chemist's arsenal, the pyridine scaffold is a privileged structure, frequently found in FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 5-Bromo-3-chloro-2-methoxypyridine , a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its functionalization, and illustrate its application in constructing core inhibitor scaffolds.

Introduction: The Value Proposition of a Multi-Functionalized Pyridine Core

The design of potent and selective kinase inhibitors requires a molecular scaffold that allows for precise, vectorial elaboration of chemical functionalities. This compound is an exemplary intermediate, offering a unique combination of reactive sites that can be addressed selectively.[3][4][5]

  • Orthogonal Reactivity: The key strategic advantage lies in the differential reactivity of the carbon-bromine (C-Br) bond at the C5 position versus the carbon-chlorine (C-Cl) bond at the C3 position. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, allowing for its selective functionalization while leaving the C-Cl bond intact for subsequent transformations.[6][7]

  • The 2-Methoxy Group: The methoxy substituent at the C2 position is not merely a passive spectator. It influences the electronic nature of the pyridine ring and can serve as a hydrogen bond acceptor, potentially interacting with the kinase hinge region or solvent-exposed surfaces of the ATP-binding pocket.[2]

  • Scaffold Rigidity: The aromatic pyridine core provides a rigid and planar scaffold, which is crucial for pre-organizing appended functionalities into a conformation favorable for binding to the target kinase.

This combination of features enables a modular and highly efficient approach to building libraries of complex molecules, allowing researchers to systematically probe the structure-activity relationship (SAR) of novel inhibitor classes.

Core Synthetic Strategies: Sequential Cross-Coupling Reactions

The power of this compound is unlocked through sequential palladium-catalyzed cross-coupling reactions. The two most critical transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

First Transformation: Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura reaction is the method of choice for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties. These groups are fundamental components of kinase inhibitors, often designed to occupy the hydrophobic pocket of the ATP-binding site.

Causality Behind the Protocol: The reaction proceeds via a well-established catalytic cycle.[6][8] Oxidative addition of the palladium(0) catalyst into the more labile C-Br bond occurs preferentially. A base activates the boronic acid partner for transmetalation, and the final reductive elimination step forges the new C-C bond, regenerating the catalyst.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Start_Pyridine 5-Bromo-3-chloro- 2-methoxypyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Pyridine->Catalyst Combine Start_Boronic Aryl/Heteroaryl Boronic Acid Start_Boronic->Catalyst Combine Base Base (e.g., K₂CO₃) Catalyst->Base Add Solvent Solvent (e.g., Dioxane/H₂O) Base->Solvent Add & Heat Intermediate C5-Arylated Intermediate Solvent->Intermediate Reaction Complete Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions Start_Intermediate C5-Arylated Intermediate Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Start_Intermediate->Catalyst Combine Start_Amine Primary/Secondary Amine Start_Amine->Catalyst Combine Ligand Phosphine Ligand (e.g., XPhos) Catalyst->Ligand Add Base Strong Base (e.g., NaOt-Bu) Ligand->Base Add Solvent Anhydrous Solvent (e.g., Toluene) Base->Solvent Add & Heat Final_Product Final Kinase Scaffold Solvent->Final_Product Reaction Complete Kinase_Binding cluster_inhibitor Synthesized Inhibitor Scaffold cluster_kinase Kinase ATP-Binding Site Inhibitor_Core 2-Methoxy-Pyridine Core Amine_Group Amine Sidechain (from Buchwald-Hartwig) Aryl_Group Aryl Moiety (from Suzuki) Solvent_Front Solvent-Exposed Region Inhibitor_Core->Solvent_Front Scaffold Positioning Hinge Hinge Region (Backbone NH) Amine_Group->Hinge H-Bonding Hydrophobic_Pocket Hydrophobic Pocket Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions

References

Application Notes & Protocols: 5-Bromo-3-chloro-2-methoxypyridine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Differentiated Halogenation

In the landscape of modern medicinal chemistry, 5-Bromo-3-chloro-2-methoxypyridine has emerged as an indispensable building block for the synthesis of complex molecular architectures.[1][2] Its utility stems from a unique trifecta of functional groups on the pyridine core: a methoxy group, a chlorine atom, and a bromine atom. This specific arrangement provides a scaffold with exceptional reactivity and versatility, crucial for drug discovery and development.[1]

The principal strategic advantage of this intermediate lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This reactivity gradient (C-Br > C-Cl) allows for the selective functionalization at the 5-position of the pyridine ring, leaving the 3-position (chloro-substituted) intact for subsequent transformations. This two-stage reaction capability is paramount for efficiently building molecular diversity and synthesizing targeted active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors and other complex therapeutics.[3][4][5]

This guide provides an in-depth analysis of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its safe handling, storage, and application in synthesis.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₆H₅BrClNO[6]
Molecular Weight 222.47 g/mol [6]
CAS Number 102830-75-1 (for 3-Bromo-5-chloro-2-methoxypyridine)[7]
Appearance Colorless to light yellow crystal or white powder[7][]
Melting Point ~70-72 °C[7]
Solubility Soluble in organic solvents like ether and dichloromethane; insoluble in water.[7]

Core Synthetic Applications & Workflow

The primary application of this compound is as a versatile precursor for constructing more complex molecules through sequential, site-selective cross-coupling reactions.[9][10] The general workflow involves an initial reaction at the more labile C-Br bond, followed by a secondary coupling at the less reactive C-Cl site.

G A 5-Bromo-3-chloro- 2-methoxypyridine B Suzuki or Buchwald-Hartwig Reaction 1 (C-Br site) A->B Pd Catalyst, Base, Solvent C Intermediate: 3-Chloro-5-substituted- 2-methoxypyridine B->C D Suzuki, Buchwald-Hartwig, or other coupling Reaction 2 (C-Cl site) C->D Harsher Conditions or More Active Catalyst E Final Product: 3,5-Disubstituted- 2-methoxypyridine D->E

Caption: General workflow for sequential functionalization.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds with high efficiency.[11] When applied to this compound, this reaction can be controlled to selectively couple an aryl or vinyl boronic acid at the 5-position.[12]

Principle: The reaction proceeds via a palladium(0) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The oxidative addition step is the selectivity-determining step, occurring preferentially at the weaker C-Br bond under controlled conditions.[12]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective at C-Br) Pd(0)L2->Oxidative_Addition Ar-Br Complex_A Ar-Pd(II)(Br)L₂ Oxidative_Addition->Complex_A Transmetalation Transmetalation Complex_A->Transmetalation Ar'-B(OH)₂ Base Complex_B Ar-Pd(II)(Ar')L₂ Transmetalation->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (4:1 ratio).[11]

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent mixture is crucial; water aids in the dissolution of the base and facilitates the transmetalation step.[13]

  • Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring.[11] The elevated temperature is necessary to drive the catalytic cycle, but should be kept below temperatures that might begin to activate the C-Cl bond.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-chloro-5-aryl-2-methoxypyridine.

Protocol 2: Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15]

Principle: This palladium-catalyzed reaction couples an amine with an aryl halide.[16] Similar to the Suzuki coupling, the reaction is selective for the C-Br bond of this compound, allowing for the introduction of a primary or secondary amine at the 5-position. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[16][17]

Buchwald_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Selective at C-Br) Pd(0)L2->Oxidative_Addition Ar-Br Complex_A Ar-Pd(II)(Br)L₂ Oxidative_Addition->Complex_A Amine_Coord_Deprot Amine Coordination & Deprotonation Complex_A->Amine_Coord_Deprot HNR₂ Base Complex_B Ar-Pd(II)(NR₂)L₂ Amine_Coord_Deprot->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos or RuPhos (2-4 mol%). The choice of ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination.[16]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), the phosphine ligand (0.03 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) to the vial.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring. The higher temperature is often necessary for efficient C-N bond formation.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is fully consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the desired 5-amino-3-chloro-2-methoxypyridine derivative.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a powerful and strategic intermediate for pharmaceutical research and development. Its differentiated halogen atoms provide a reliable handle for sequential, site-selective functionalization via robust and well-understood methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein offer a validated starting point for researchers to leverage the unique synthetic potential of this building block, enabling the efficient construction of novel and complex drug candidates.

References

Application Notes and Protocols for the Utilization of 5-Bromo-3-chloro-2-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, offering a versatile platform for the synthesis of a wide array of herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine ring is critical in defining the biological activity, selectivity, and environmental profile of the resulting active ingredient. Among the myriad of pyridine-based building blocks, 5-Bromo-3-chloro-2-methoxypyridine stands out as a particularly valuable starting material. Its unique arrangement of a methoxy group and two different halogen atoms at strategic positions allows for a series of selective chemical transformations, making it a powerful tool for the synthesis of complex and high-value agrochemicals.

This guide provides a comprehensive overview of the application of this compound in the synthesis of a commercially significant fungicide, Boscalid. We will delve into the synthetic strategy, detailed experimental protocols, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the design and synthesis of novel bioactive molecules.

Case Study: Synthesis of the Fungicide Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI).[1][2] It is highly effective against a wide range of fungal pathogens in various crops.[3][4][5] The synthesis of Boscalid involves the formation of an amide bond between 2-chloronicotinic acid and 2-amino-4'-chlorobiphenyl.[2] Herein, we present a plausible synthetic route for the preparation of the key intermediate, 2-chloronicotinic acid, starting from this compound.

Overall Synthetic Workflow

The proposed synthetic pathway from this compound to Boscalid is a multi-step process that leverages the differential reactivity of the substituents on the pyridine ring. The key transformations include the conversion of the methoxy group to a carbonyl, followed by the introduction of a carboxylic acid functionality and subsequent amide coupling.

G cluster_0 Synthesis of 2-Chloro-3-carboxy-5-bromopyridine cluster_1 Final Assembly of Boscalid A This compound B 5-Bromo-3-chloro-1H-pyridin-2-one A->B  Hydrolysis   C 5-Bromo-2,3-dichloropyridine B->C  Chlorination   D 2,3-Dichloro-5-lithiopyridine C->D  Lithiation   E 2,3-Dichloro-5-pyridinecarboxylic acid D->E  Carboxylation (CO2)   F 2-Chloronicotinic acid E->F  Debromination (not shown) / Isomerization (hypothetical) leading to 2-Chloronicotinic Acid backbone G 2-Chloronicotinic acid H 2-Chloronicotinoyl chloride G->H  Acyl Chloride Formation   J Boscalid H->J  Amide Coupling   I 2-Amino-4'-chlorobiphenyl I->J

Caption: Proposed synthetic workflow from this compound to Boscalid.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-Chloronicotinic Acid

Step 1: Hydrolysis of this compound to 5-Bromo-3-chloro-1H-pyridin-2-one

  • Rationale: The conversion of the 2-methoxy group to a 2-pyridone is a crucial first step. This is typically achieved by acid-catalyzed hydrolysis. The pyridone tautomer is generally more stable than the corresponding 2-hydroxypyridine.[6][7]

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or a high-boiling alcohol, add a strong aqueous acid (e.g., 6M HCl or HBr) (5-10 eq).

    • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a base (e.g., saturated NaHCO₃ solution) until the pH is approximately 7.

    • The product, 5-Bromo-3-chloro-1H-pyridin-2-one, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Chlorination of 5-Bromo-3-chloro-1H-pyridin-2-one to 5-Bromo-2,3-dichloropyridine

  • Rationale: The 2-pyridone can be converted to the corresponding 2-chloropyridine using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[8][9]

  • Protocol:

    • In a fume hood, carefully add 5-Bromo-3-chloro-1H-pyridin-2-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of a tertiary amine (e.g., triethylamine) can be added to facilitate the reaction.[10]

    • Heat the reaction mixture to reflux (typically 100-110 °C) for several hours. Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

    • Make the aqueous solution basic by the slow addition of a concentrated base (e.g., NaOH or K₂CO₃ solution) while cooling in an ice bath.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5-Bromo-2,3-dichloropyridine by vacuum distillation or column chromatography.

Step 3: Carboxylation of 5-Bromo-2,3-dichloropyridine to 2,3-Dichloro-5-pyridinecarboxylic acid

  • Rationale: The introduction of a carboxylic acid group onto the pyridine ring can be achieved through various methods. One common laboratory-scale method is via a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice). The bromine at the 5-position is more susceptible to lithiation than the chlorine atoms.

  • Protocol:

    • Dissolve 5-Bromo-2,3-dichloropyridine (1.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise to the cooled solution. Stir the mixture at this temperature for 30-60 minutes to allow for the lithium-halogen exchange to occur.

    • Quench the resulting lithiated species by pouring the reaction mixture over an excess of crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature.

    • Add water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • Extract the product, 2,3-Dichloro-5-pyridinecarboxylic acid, with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The crude product can be purified by recrystallization.

Note: While this route is plausible, the direct synthesis of 2-chloronicotinic acid from nicotinic acid via its N-oxide is a more established industrial process.[11][12][13]

Part 2: Final Assembly of Boscalid

Step 4: Synthesis of 2-Chloronicotinoyl chloride

  • Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[14]

  • Protocol:

    • In a fume hood, suspend 2-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-chloronicotinoyl chloride is often used directly in the next step without further purification.

Step 5: Amide Coupling to form Boscalid

  • Rationale: The final step is the nucleophilic acyl substitution reaction between 2-chloronicotinoyl chloride and 2-amino-4'-chlorobiphenyl to form the desired amide product, Boscalid.[2][14]

  • Protocol:

    • Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a dry, aprotic solvent like toluene or dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Boscalid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the final product as a solid.

Data Summary

StepReactantProductKey ReagentsTypical Yield (%)
1This compound5-Bromo-3-chloro-1H-pyridin-2-oneHCl or HBr (aq)70-85
25-Bromo-3-chloro-1H-pyridin-2-one5-Bromo-2,3-dichloropyridinePOCl₃60-80
35-Bromo-2,3-dichloropyridine2,3-Dichloro-5-pyridinecarboxylic acidn-BuLi, CO₂40-60
42-Chloronicotinic acid2-Chloronicotinoyl chlorideSOCl₂, DMF (cat.)>95 (crude)
52-Chloronicotinoyl chlorideBoscalid2-Amino-4'-chlorobiphenyl, Pyridine80-95

Mechanism of Action of Boscalid

Boscalid functions as a succinate dehydrogenase inhibitor (SDHI).[1][15] It targets Complex II of the mitochondrial respiratory chain in fungi, a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, Boscalid blocks the transfer of electrons, thereby inhibiting cellular respiration and energy production in the fungal pathogen. This ultimately leads to the cessation of fungal growth and development.[1][16]

G cluster_0 Mitochondrial Respiration A Succinate C Complex II (Succinate Dehydrogenase) A->C B Fumarate C->B E Ubihydroquinone (QH2) C->E D Ubiquinone (Q) D->C F Electron Transport Chain E->F G ATP Production F->G H Boscalid H->C  Inhibits  

Caption: Simplified diagram of Boscalid's mode of action as an SDHI fungicide.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex agrochemicals. The presented synthetic route to the fungicide Boscalid illustrates how the strategic manipulation of its functional groups can be employed to construct a high-value active ingredient. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this and related substituted pyridines in the ongoing quest for novel and effective crop protection solutions.

References

experimental procedure for Negishi coupling of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Negishi Coupling of 5-Bromo-3-chloro-2-methoxypyridine

Introduction: The Strategic Value of Functionalized Pyridines

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and ability to act as ligands or hydrogen bond acceptors make them privileged structures in drug design.[1] The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a powerful and versatile method for constructing C-C bonds with exceptional functional group tolerance and high reactivity.[2][3][4] This application note provides a detailed experimental procedure and the underlying scientific rationale for the selective Negishi coupling of this compound, a valuable intermediate for synthesizing complex, multi-functionalized heterocyclic compounds.

The Core Challenge: Chemoselective Coupling of Dihalopyridines

The primary scientific challenge when working with substrates like this compound is achieving chemoselectivity. The molecule presents two potential sites for cross-coupling: the C-Br bond at the 5-position and the C-Cl bond at the 3-position. A successful and predictable synthesis hinges on selectively functionalizing one site while leaving the other intact for subsequent transformations.

This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling reactions.[5] The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex.[2] This step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is inherently weaker and thus more reactive than the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond under controlled conditions, allowing for the selective formation of the desired product.[6][7] This protocol is designed to exploit this reactivity difference to reliably couple at the C5 position.

Negishi_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Negishi Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_oxidative R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition R¹-X (Ar-Br) pd2_transmetal R¹-Pd(II)L_n-R² (Transmetalated Complex) pd2_oxidative->pd2_transmetal Transmetalation R²-ZnX' pd2_transmetal->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) pd2_transmetal->product Reductive Elimination center Experimental_Workflow Figure 2: General Experimental Workflow start Inert Atmosphere Setup (Flame-dried Glassware, Argon) prep_zinc Protocol 1: Prepare Organozinc Reagent (Ar-X -> Ar-Li -> Ar-ZnCl) start->prep_zinc prep_cat Protocol 2 (Steps 1-2): Prepare Catalyst & Add Electrophile (Pd₂(dba)₃ + XPhos + Substrate) start->prep_cat coupling Protocol 2 (Steps 3-4): Add Organozinc & Heat (Monitor by TLC/GC-MS) prep_zinc->coupling prep_cat->coupling workup Protocol 2 (Steps 5-7): Quench, Extract & Dry coupling->workup purify Protocol 2 (Step 8): Concentrate & Purify (Flash Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

References

Application Notes & Protocols: Strategic Heck Reaction Conditions for the Selective Vinylation of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on 5-bromo-3-chloro-2-methoxypyridine, a versatile building block in pharmaceutical and agrochemical research.[1][2] The guide elucidates the mechanistic principles, details optimized protocols for selective C-C bond formation at the C5-position, and offers in-depth troubleshooting advice. The protocols have been designed for researchers, scientists, and drug development professionals aiming to leverage this powerful cross-coupling reaction for the synthesis of complex substituted pyridine derivatives.

Introduction: The Strategic Value of the Heck Reaction on Dihalopyridines

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of a carbon-carbon bond between an unsaturated halide and an alkene.[3] Its application in the synthesis of complex heterocyclic compounds is of paramount importance in drug discovery.[4][5] The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms, allowing for sequential, site-selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. This differential reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds and their susceptibility to oxidative addition to the Pd(0) catalyst. Consequently, the C-Br bond at the 5-position of the pyridine ring is significantly more reactive than the C-Cl bond at the 3-position. This inherent selectivity allows for the precise introduction of a vinyl group at the C5-position while leaving the C3-chloro substituent intact for subsequent transformations.

This application note will detail the critical parameters and experimental conditions necessary to exploit this reactivity difference, ensuring high yields and selectivity for the desired 5-vinylated product.

The Mizoroki-Heck Catalytic Cycle

Understanding the mechanism of the Heck reaction is crucial for rational protocol design and troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a square planar Pd(II) complex. This is typically the rate-determining step and is faster for the weaker C-Br bond.

  • Alkene Coordination & Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds to give the more thermodynamically stable trans-alkene.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, preparing it for the next catalytic cycle.

Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Alkene [L₂Pd(II)(Aryl)(Br)(Alkene)] PdII_Aryl->PdII_Alkene Alkene Coordination Coord Alkene Coordination PdII_Alkyl L₂Pd(II)(Alkyl)(Br) PdII_Alkene->PdII_Alkyl Migratory Insertion Insert Migratory Insertion PdH [L₂Pd(II)(H)(Br)] PdII_Alkyl->PdH β-Hydride Elimination Product Substituted Alkene Product PdII_Alkyl->Product Beta β-Hydride Elimination PdH->Pd0 Reductive Elimination BaseH [Base-H]⁺Br⁻ PdH->BaseH Reduct Reductive Elimination ArylHalide 5-Bromo-3-chloro- 2-methoxypyridine ArylHalide->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdH

Figure 1: Simplified Mizoroki-Heck catalytic cycle.

Optimizing Reaction Parameters: A Causal Approach

Achieving high selectivity and yield in the Heck reaction of this compound hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

Component Selection Rationale & Causality Recommended Options
Palladium Source Pd(II) precatalysts like Pd(OAc)₂ are often preferred due to their air stability and lower cost. They are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used directly but may be more sensitive.Pd(OAc)₂ (preferred), PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand The ligand stabilizes the palladium catalyst, prevents the formation of palladium black (catalyst decomposition), and modulates its reactivity. For electron-deficient substrates like pyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial. They promote the rate-limiting oxidative addition step and facilitate reductive elimination, improving overall efficiency.[6]P(o-tol)₃ , P(t-Bu)₃ , Buchwald ligands (e.g., SPhos, XPhos), NHC ligands (e.g., IPr)
Base The base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst. Inorganic bases are often effective and can minimize side reactions. Organic amine bases are also common, but care must be taken as they can sometimes act as hydrogen donors, leading to hydrodehalogenation.K₂CO₃ , K₃PO₄ , Cs₂CO₃, Triethylamine (Et₃N)
Solvent A polar, aprotic solvent is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures. The choice of solvent can influence catalyst stability and reaction rates.DMF , Dioxane , Acetonitrile (MeCN), NMP
Additives Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in ligand-free or challenging systems. They can help stabilize palladium nanoparticles and improve reaction rates.[7]Tetrabutylammonium bromide (TBAB)

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Heck Coupling with Styrene

This protocol provides a robust starting point for the coupling of this compound with styrene.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Styrene (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Schlenk tube or sealed reaction vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk tube, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous DMF, followed by styrene.

    • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-2-methoxy-5-styrylpyridine.

Protocol 2: Heck Coupling with an Acrylate Ester

This protocol is optimized for electron-deficient alkenes like methyl acrylate.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Methyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

    • Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv)

    • Anhydrous Dioxane (5 mL)

  • Procedure:

    • Combine this compound, Pd(OAc)₂, and TBAB in a dry, sealed reaction vial.

    • Purge the vial with an inert gas.

    • Add anhydrous dioxane, triethylamine, and methyl acrylate via syringe.

    • Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction for the consumption of the starting material.

    • After cooling, perform an aqueous work-up as described in Protocol 1.

    • Purify the resulting acrylate product by column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides logical solutions.

Troubleshooting LowYield Issue: Low or No Conversion Cause_Yield1 Cause: Inactive Catalyst LowYield->Cause_Yield1 Cause_Yield2 Cause: Insufficient Temperature LowYield->Cause_Yield2 Cause_Yield3 Cause: Poor Ligand Choice LowYield->Cause_Yield3 PdBlack Issue: Palladium Black Formation Cause_Pd1 Cause: Ligand Degradation PdBlack->Cause_Pd1 Cause_Pd2 Cause: High Temperature PdBlack->Cause_Pd2 Cause_Pd3 Cause: Oxygen Contamination PdBlack->Cause_Pd3 SideProduct Issue: Hydrodehalogenation Side Product Cause_Side1 Cause: Moisture in Reaction SideProduct->Cause_Side1 Cause_Side2 Cause: Base as H-donor SideProduct->Cause_Side2 Sol_Yield1 Solution: Ensure rigorous inert atmosphere; use fresh, high-purity reagents. Cause_Yield1->Sol_Yield1 Sol_Yield2 Solution: Increase temperature in increments (e.g., to 120°C). Cause_Yield2->Sol_Yield2 Sol_Yield3 Solution: Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃, XPhos). Cause_Yield3->Sol_Yield3 Sol_Pd1 Solution: Use a more robust ligand (e.g., NHC or a Buchwald-type phosphine). Cause_Pd1->Sol_Pd1 Sol_Pd2 Solution: Run reaction at the lowest effective temperature. Cause_Pd2->Sol_Pd2 Sol_Pd3 Solution: Thoroughly degas solvents and maintain positive inert gas pressure. Cause_Pd3->Sol_Pd3 Sol_Side1 Solution: Use anhydrous solvents and reagents; dry glassware thoroughly. Cause_Side1->Sol_Side1 Sol_Side2 Solution: Switch from an amine base (Et₃N) to an inorganic base (K₃PO₄ or Cs₂CO₃). Cause_Side2->Sol_Side2

Figure 2: Troubleshooting logic for common Heck reaction issues.

  • Low or No Conversion: This often points to an issue with catalyst activity. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is maintained under a strict inert atmosphere.[8] If the issue persists, consider increasing the reaction temperature or switching to a more electron-rich ligand to facilitate oxidative addition.[4]

  • Formation of Palladium Black: This indicates catalyst decomposition.[4] It can be caused by excessively high temperatures, the presence of oxygen, or ligand degradation. Ensure thorough degassing of solvents and consider using a more robust ligand, such as an N-heterocyclic carbene (NHC), which is known for its thermal stability.

  • Hydrodehalogenation: The observation of 3-chloro-2-methoxypyridine as a byproduct indicates that the starting material is being reduced instead of coupled. This can be caused by trace moisture or the base (especially amines) acting as a hydride source. Ensure all components are scrupulously dry and consider switching from an amine base to an inorganic base like K₃PO₄.[4]

Conclusion

The selective Heck vinylation of this compound is a highly valuable transformation for accessing functionalized pyridine scaffolds. Success relies on a principled understanding of the reaction mechanism and the careful optimization of catalyst, ligand, base, and solvent. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing robust reaction conditions, researchers can efficiently synthesize 3-chloro-2-methoxy-5-vinylpyridine derivatives, opening avenues for further molecular elaboration in the development of novel chemical entities.

References

Application Notes and Protocols: The Strategic Role of 5-Bromo-3-chloro-2-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of the Pyridine Scaffold and the Utility of Halogenated Intermediates

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] The nitrogen atom within the heterocycle is a key feature, acting as a hydrogen bond acceptor and modulating the compound's physicochemical properties, such as solubility and metabolic stability.[3] This allows pyridine-containing drugs to effectively interact with biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[4]

Within the vast landscape of pyridine-based building blocks, 5-Bromo-3-chloro-2-methoxypyridine stands out as a particularly versatile and strategic intermediate.[5] Its unique substitution pattern—featuring a methoxy group and two different halogen atoms—provides a powerful platform for controlled, sequential chemical modifications. This allows medicinal chemists to efficiently construct complex molecular architectures and generate diverse compound libraries for drug discovery programs.[6] This guide provides an in-depth look at the applications of this key intermediate, with a focus on field-proven protocols for its use in essential synthetic transformations.

PART 1: The Strategic Advantage—Differential Reactivity

The primary value of this compound in synthetic strategy lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[7] Consequently, the carbon-bromine (C-Br) bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 3-position.

This reactivity gap enables chemists to perform selective functionalization at the C5-position while leaving the C3-chloro group untouched. The remaining chloro-substituent can then be used as a handle for a subsequent coupling reaction, often under more forcing conditions (e.g., using a more active catalyst and higher temperature), to introduce a second point of diversity. This sequential approach is a cornerstone of efficient library synthesis and lead optimization.

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Selective Reaction at C5-Br (e.g., Suzuki or Buchwald-Hartwig) A->B Milder Conditions C Mono-functionalized Intermediate B->C D Step 2: Reaction at C3-Cl (More Forcing Conditions) C->D Harsher Conditions E Di-functionalized Target Molecule D->E

Caption: Sequential functionalization of this compound.

PART 2: Core Applications & Experimental Protocols

The selective reactivity of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The protocol below is a validated starting point for the selective coupling at the C5-bromo position.

This protocol is designed for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[8][9]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-3-chloro-2-methoxypyridine.[10]

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable catalyst for C-Br couplings. Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a standard, effective base. The stronger, non-nucleophilic K₃PO₄ can improve yields by promoting transmetalation and preventing side reactions.[7][9]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous solvent mixtures are standard for Suzuki couplings, facilitating the dissolution of the base and stabilizing the catalyst.[9]
Temperature 80-100 °CSufficient to drive the catalytic cycle without promoting decomposition or reaction at the C-Cl bond.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are present in countless pharmaceuticals.[11] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

This protocol provides a general procedure for the amination of this compound. The choice of ligand is critical and may require screening for optimal results.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (4 mol%), and base (1.4 equiv) to an oven-dried Schlenk flask.[13]

  • Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv) followed by the anhydrous, degassed solvent (to a concentration of 0.1-0.2 M). Finally, add the amine (1.2 equiv) via syringe.[13][14]

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the organic filtrate with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the pure N-substituted-3-chloro-2-methoxypyridin-5-amine.[14]

G cluster_1 General Cross-Coupling Workflow A 1. Reagent Setup (Halide, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction (Stir at 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H G A 5-Bromo-3-chloro- 2-methoxypyridine B Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and enhance the success of your reactions. As Senior Application Scientists, we've structured this resource in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. We delve into the "why" behind each recommendation, providing a clear rationale based on mechanistic principles and extensive field experience.

Q1: My reaction shows low to no conversion of the starting material. Where should I start troubleshooting?

A1: This is a common issue that often points to problems with catalyst activation or the reactivity of your coupling partners. Here's a systematic approach to diagnose the problem:

  • Inert Atmosphere is Non-Negotiable: The Palladium(0) species is the active catalyst in the Suzuki reaction.[1][2] Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for the initial oxidative addition step.[3] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Catalyst and Ligand Integrity:

    • Palladium Source: While Pd(II) precatalysts like Pd(OAc)₂ are often used, they require in situ reduction to Pd(0). If this reduction is inefficient, the catalytic cycle won't initiate. Consider starting with a Pd(0) source like Pd(PPh₃)₄, especially when troubleshooting.[4]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[3] Using old or improperly stored ligands can significantly hinder the reaction. It is advisable to use fresh ligands or store them under an inert atmosphere.

  • Aryl Chloride Reactivity: The C-Cl bond at the 3-position is significantly less reactive than the C-Br bond at the 5-position due to its higher bond dissociation energy.[5][6] If you are targeting the chloro position, a simple catalyst system like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to facilitate the oxidative addition to the C-Cl bond.[7][8][9]

Q2: I'm observing selective reaction at the C-Br bond, but I want to couple at the C-Cl position. How can I achieve this?

A2: This is an expected outcome based on the relative reactivity of the C-X bonds (I > Br > OTf >> Cl).[3][10] To achieve selective coupling at the C-Cl position, you first need to react the C-Br position and then target the C-Cl bond in a subsequent step.

Workflow for Sequential Coupling:

  • Mono-arylation at C5 (Bromo position): Use standard Suzuki conditions that favor the more reactive C-Br bond. A catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a moderate base like K₂CO₃ is often sufficient.[10]

  • Isolation and Purification: Purify the mono-coupled product (3-chloro-2-methoxy-5-arylpyridine).

  • Coupling at C3 (Chloro position): This is the more challenging step. Employ a high-activity catalyst system.

    • Catalyst/Ligand: Use a combination like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos or SPhos.[9][11] These ligands promote the difficult oxidative addition to the C-Cl bond.

    • Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often required.[9][10]

    • Temperature: Higher temperatures (e.g., 100-110 °C) are typically necessary.[9]

Frequently Asked Questions (FAQs)

This section covers broader questions about reaction setup, reagent choices, and mechanistic considerations.

Q1: Which palladium catalyst and ligand combination is best for this compound?

A1: The "best" system depends on which position you are targeting.

Target PositionRecommended Catalyst SystemRationale
C5-Bromo Pd(PPh₃)₄ or Pd(dppf)Cl₂The C-Br bond is significantly more reactive, and these standard, robust catalysts are generally effective.[10]
C3-Chloro Pd₂(dba)₃ / XPhos or SPhosThe C-Cl bond is less reactive, especially with an adjacent electron-donating methoxy group.[9] Bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition step.[7][9]
Q2: What is the role of the base, and which one should I choose?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][7] It activates the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium center.

  • For the C-Br position: A moderately strong inorganic base like K₂CO₃ or Na₂CO₃ is a good starting point.[4][12]

  • For the C-Cl position: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective.[9][10] These bases can accelerate the transmetalation step, which can be sluggish for less reactive chlorides.

  • Fluoride bases (KF, CsF): These are sometimes used under anhydrous conditions and are thought to form a more reactive trifluoroborate species.[7]

Q3: How does the solvent system affect the reaction?

A3: The solvent system is critical for solubility and can influence the reaction rate and selectivity.

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is very common.[4][10][13] The water helps to dissolve the inorganic base, facilitating its role in the reaction.

  • Anhydrous Conditions: For sensitive substrates, anhydrous solvents like THF or DMF might be used, often in combination with a soluble organic base or a fluoride base.[14]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective but can also lead to side reactions at higher temperatures. Their use should be carefully considered.[15][16] The choice of solvent can sometimes be counterintuitive and may require screening.[17][18][19]

Q4: What are the common side reactions and how can I minimize them?

A4: Understanding and mitigating side reactions is key to optimizing your yield.

  • Protodeboronation: This is the loss of the boronic acid group from your coupling partner, replaced by a hydrogen atom. It's often promoted by high temperatures and excess water or base.[3][20]

    • Mitigation: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[3] Use the minimum necessary amount of base and water.

  • Homocoupling: The formation of a biaryl from two molecules of your boronic acid. This is often caused by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling.[1][3]

    • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.[3]

  • Dehalogenation: The replacement of the halogen on your pyridine with a hydrogen atom. This can occur after oxidative addition if a hydride source is present.[1][21]

    • Mitigation: Ensure pure, anhydrous solvents and reagents to minimize potential hydride sources.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-defined catalytic cycle.[2][4][22] Understanding these steps is fundamental to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar'B(OR)₂ + Base PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a logical progression of checks can quickly identify the root cause.

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge Flask) start->check_inert check_reagents Check Reagent Quality (Fresh Catalyst, Ligand, Base) check_inert->check_reagents re_run_standard Re-run with Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) check_reagents->re_run_standard eval_halide Evaluate Halide Reactivity (Targeting Br or Cl?) re_run_standard->eval_halide br_issue Issue with C-Br Coupling eval_halide->br_issue Targeting Br cl_issue Targeting C-Cl: Increase Activity eval_halide->cl_issue Targeting Cl success Successful Coupling br_issue->success optimize_cl Use Buchwald Ligand (XPhos) + Stronger Base (K₃PO₄) + Higher Temperature cl_issue->optimize_cl optimize_cl->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

The following are generalized protocols that serve as a robust starting point. Optimization for specific boronic acids may be necessary.

Protocol 1: Selective Suzuki Coupling at the C5-Bromo Position
  • Objective: To synthesize 3-chloro-2-methoxy-5-arylpyridine.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the degassed 1,4-Dioxane and water.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling at the C3-Chloro Position (Post-Bromination Coupling)
  • Objective: To synthesize 2-methoxy-3,5-diarylpyridine from 3-chloro-2-methoxy-5-arylpyridine.

  • Materials:

    • 3-chloro-2-methoxy-5-arylpyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.08 mmol, 8 mol%)

    • K₃PO₄ (3.0 mmol, 3.0 equiv)

    • Anhydrous, degassed Toluene (10 mL)

  • Procedure:

    • In a glovebox, combine the 3-chloro-2-methoxy-5-arylpyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a reaction vial.

    • Add anhydrous, degassed toluene.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Cross-Coupling Reactions with 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for challenges in cross-coupling reactions involving 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Which halogen on this compound is more reactive, and why?

The bromine at the C5 position is significantly more reactive than the chlorine at the C3 position in standard palladium-catalyzed cross-coupling reactions.[1] This chemoselectivity is governed by the difference in bond dissociation energies of the Carbon-Halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial, and often rate-determining, oxidative addition step with a Pd(0) catalyst.[2][3] The established reactivity order for aryl halides in palladium catalysis is C-I >> C-Br > C-OTf >> C-Cl.[2][4][5] This inherent reactivity difference is the cornerstone of performing selective, single functionalization at the C5 position.

Q2: How does the electronic nature of the pyridine ring and the 2-methoxy group affect the reaction?

The pyridine ring is an electron-deficient heterocycle. This property generally makes aryl halides attached to it more reactive towards oxidative addition compared to their carbocyclic analogs (e.g., bromobenzene).[2] However, the pyridine nitrogen's lone pair can also be a liability. It can coordinate to the palladium center, potentially forming inactive catalyst species and inhibiting the catalytic cycle.[6][7]

The 2-methoxy group is an electron-donating group. While it can slightly decrease the reactivity of the C-Cl bond at the adjacent C3 position through electronic effects, its primary influence is steric. It can sterically hinder the approach to the C3-Cl bond, further favoring reactions at the more accessible C5-Br position.

Q3: What is the best starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling at the C5 position?

For a chemoselective Suzuki-Miyaura coupling at the C5-Br bond, the goal is to use a catalyst system that is active enough to cleave the C-Br bond efficiently but not so reactive that it begins to cleave the more robust C-Cl bond.

A reliable starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.

ComponentRecommended Starting PointRationale
Pd Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Standard, reliable palladium precatalysts.
Ligand SPhos or XPhos (2-5 mol%)These bulky biarylphosphine ligands promote the formation of highly active, monoligated Pd(0) species, which are excellent for C-Br activation.[6][7][8] Their steric bulk also shields the Pd center, minimizing inhibition by the pyridine nitrogen.[7]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong inorganic bases are effective for the transmetalation step in Suzuki couplings and are compatible with a wide range of functional groups.[9][10]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThese solvent systems are standard for Suzuki reactions, providing good solubility for both organic and inorganic components.[10][11]

Always start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction closely. Pushing the temperature too high is the most common reason for loss of selectivity.

Q4: Is it possible to perform a second cross-coupling at the C3-chloro position after functionalizing the C5-bromo position?

Yes, this is a primary advantage of using this substrate. After the first selective coupling at the C5-Br position, the resulting 5-substituted-3-chloro-2-methoxypyridine can be subjected to a second cross-coupling reaction.

However, activating the C-Cl bond requires more forcing conditions or a more specialized catalyst system.[5][9] This typically involves:

  • More Active Ligands: Utilizing highly active ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[7][12]

  • Higher Temperatures: Reactions often require temperatures in the range of 100-120 °C.

  • Stronger Bases: For reactions like the Buchwald-Hartwig amination, a strong base like NaOtBu or LHMDS is typically required.[12][13]

This sequential, two-step approach allows for the synthesis of differentially substituted 3,5-pyridines from a single starting material.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling experiments with this compound.

Problem 1: Low or No Conversion of Starting Material

This is the most common failure mode. Before making drastic changes, systematically evaluate the following potential causes.

Workflow for Troubleshooting Low Yield

G start Low / No Conversion catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents & Solvents Pure/Dry? catalyst->reagents Yes sol_catalyst Use fresh Pd source. Ensure proper precatalyst reduction to Pd(0). catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Use anhydrous solvents. Degas thoroughly (Ar sparge). Check boronic acid quality. reagents->sol_reagents No ligand Is the Ligand Appropriate? conditions->ligand Yes sol_conditions Screen bases (K3PO4, Cs2CO3). Increase temperature incrementally (e.g., 80 -> 100 °C). conditions->sol_conditions No sol_ligand_ok Consider increasing catalyst/ ligand loading (e.g., 2% -> 4%). Monitor for longer time. ligand->sol_ligand_ok Yes sol_ligand_bad Switch to a bulkier, more electron-rich ligand (e.g., PPh3 -> SPhos). ligand->sol_ligand_bad No

Caption: A logical workflow to diagnose and solve low conversion issues.

  • Possible Cause A: Inactive Catalyst

    • Explanation: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. If this reduction fails, or if the active Pd(0) is oxidized by atmospheric oxygen, the reaction will not start.[7] The formation of visible palladium black is a common sign of catalyst decomposition and aggregation.[7]

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[14]

      • Use Fresh Catalyst: Palladium catalysts can degrade over time. Use a fresh bottle or a pre-catalyst from a reliable supplier.

      • Consider a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable as it doesn't require an in-situ reduction step.

  • Possible Cause B: Poor Reagent or Solvent Quality

    • Explanation: Water is a common culprit in failed coupling reactions. In Suzuki couplings, excess water can lead to protodeboronation of the boronic acid partner, effectively destroying it before it can participate in the catalytic cycle.[6][14] In other couplings, water can facilitate catalyst decomposition.

    • Solution:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Check Coupling Partner Stability: Boronic acids, in particular, can be unstable. Consider using the corresponding pinacol boronate ester, which is more robust against hydrolysis.[6]

      • Use a Finely Ground, Dry Base: Ensure your inorganic base (e.g., K₂CO₃) is dry and finely powdered for maximum reactivity.

Problem 2: Poor Chemoselectivity (Reaction at C-Cl Position)

While selective C-Br coupling is favored, side-reaction at the C-Cl position can occur, leading to a mixture of mono- and di-substituted products.

  • Possible Cause A: Overly Reactive Catalyst or High Temperature

    • Explanation: The energy difference for oxidative addition at C-Br versus C-Cl is finite. If the reaction conditions are too harsh (high temperature) or the catalyst is too active, you can provide enough energy to overcome the activation barrier for C-Cl cleavage.

    • Solution:

      • Reduce Reaction Temperature: This is the most effective variable. If you are getting di-substitution at 110 °C, try running the reaction at 80 °C.

      • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed to form the desired mono-substituted product, stop the reaction. Prolonged heating will only encourage the slower reaction at the C-Cl position.

      • De-tune the Catalyst: If using a highly active ligand like SPhos leads to selectivity issues, consider a less reactive (but still effective) ligand like PPh₃ or a bidentate ligand like dppf.

Problem 3: Formation of Side Products

Besides the desired product, you may observe homocoupling of your coupling partner or protodehalogenation of your starting material.

  • Possible Cause A: Protodehalogenation

    • Explanation: This is the replacement of the bromine atom with a hydrogen atom, yielding 3-chloro-2-methoxypyridine. This side reaction can be catalyzed by palladium and often involves a source of hydride.[15][16] Water, alcohols, or even certain bases under specific conditions can be the hydrogen source.[17]

    • Solution:

      • Strictly Anhydrous Conditions: As with low yield issues, ensure all reagents and solvents are scrupulously dry.

      • Solvent Choice: Avoid using alcohol solvents if protodehalogenation is a problem. Toluene or dioxane are generally safer choices.

  • Possible Cause B: Homocoupling of Boronic Acid (Suzuki)

    • Explanation: This side reaction forms a biaryl product derived from two molecules of your boronic acid coupling partner. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[14]

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture is free of oxygen before adding the catalyst.[14]

      • Control Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equiv.) is common, a large excess can favor homocoupling.

Section 3: Optimized Starting Protocols

These protocols are intended as robust starting points. Optimization may be required for specific coupling partners.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol is designed for the selective coupling of an arylboronic acid at the C5-bromo position.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (powdered, 2.5 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Procedure:

    • To a dry Schlenk flask under argon, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Sonogashira Coupling at C5

This protocol allows for the selective installation of an alkyne at the C5-bromo position.

Mechanism Highlighting Chemoselectivity

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd SM 5-Bromo-3-chloro- 2-methoxypyridine SM->OxAdd PdII_Br Ar-Pd(II)(Br)L₂ OxAdd->PdII_Br FAST (Weaker C-Br bond) PdII_Cl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Cl VERY SLOW (Stronger C-Cl bond) Trans Transmetalation (with Cu-acetylide) PdII_Br->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-Alkynyl-3-chloro- 2-methoxypyridine RedElim->Product

Caption: The C-Br bond undergoes oxidative addition much faster than the C-Cl bond.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, as base and solvent)

    • Optional co-solvent: THF or Toluene (degassed)

  • Procedure:

    • To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.[8]

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF or Toluene (if using), followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.

    • Monitor the reaction by TLC or LC-MS (typically 1-6 hours).

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: 5-Bromo-3-chloro-2-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of complex pyridine derivatives. Our focus is on providing scientifically grounded explanations and practical, field-proven solutions to common side reactions.

I. Core Principles & Reactivity Profile

This compound is a versatile building block with two distinct halogen atoms, offering opportunities for sequential and chemoselective functionalization. Understanding its inherent reactivity is the first step to successful experimentation.

The primary determinant of selectivity in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The established trend is C-I > C-Br > C-Cl, making the C-Br bond significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond.[1]

Therefore, under standard conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, coupling is expected to occur selectively at the C-5 position (Bromo) , leaving the C-3 chloro substituent intact for subsequent transformations. Achieving this selectivity is the primary goal, and deviations from this outcome are often the result of specific, controllable side reactions.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is giving a low yield of the desired 5-aryl-3-chloro-2-methoxypyridine and a significant amount of a symmetrical biaryl byproduct. What is happening?

This is a classic case of homocoupling of your boronic acid reagent. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2] The mechanism can involve the formation of a palladium peroxo complex that facilitates the dimerization of the boronic acid.[2] High catalyst loading and elevated temperatures can also exacerbate this issue.

Q2: In my Sonogashira coupling, I'm observing a significant amount of a byproduct with a molecular weight double that of my terminal alkyne. What is this and how can I prevent it?

You are observing the Glaser-Hay homocoupling of your terminal alkyne.[3][4] This is a copper-catalyzed oxidative dimerization that is a very common side reaction in Sonogashira couplings.[3][5] It is primarily driven by the copper(I) co-catalyst in the presence of oxygen.[4]

Q3: I've noticed a significant amount of 3-chloro-2-methoxypyridine in my crude reaction mixture after a Suzuki or Buchwald-Hartwig reaction. What is the source of this byproduct?

This is due to reductive dehalogenation (specifically, debromination). In this side reaction, the bromine atom at the C-5 position is replaced by a hydrogen atom. This can be caused by various factors, including the presence of hydride sources in the reaction mixture (e.g., from solvents like isopropanol or from the decomposition of reagents) or specific mechanistic pathways involving the catalyst and base.[6]

Q4: My reaction is sluggish and I'm concerned about forcing the conditions. Could the 2-methoxy group be problematic?

While generally stable, the 2-methoxy group on the pyridine ring can be susceptible to nucleophilic attack and subsequent hydrolysis to form the corresponding 2-pyridone, especially under harsh basic conditions or in the presence of water at elevated temperatures. While less common under standard coupling conditions, it is a potential degradation pathway to be aware of, particularly during challenging couplings that require prolonged heating with strong bases.

III. Troubleshooting Guides & Mitigation Strategies

This section provides a more detailed breakdown of common side reactions and step-by-step protocols to minimize their occurrence.

Side Reaction 1: Homocoupling

Homocoupling can affect both the pyridine starting material and the coupling partner.

Coupling TypeCommon NamePrimary CauseMitigation Strategies
Suzuki-Miyaura Boronic Acid DimerizationPresence of O₂, high catalyst loading, high temperature.1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction. 2. Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective amount (start with 1-2 mol%). 3. Temperature Control: Run the reaction at the lowest effective temperature. Monitor by TLC/LC-MS to avoid unnecessarily long reaction times at high temperatures.
Sonogashira Glaser-Hay CouplingCopper(I) co-catalyst and O₂.1. Strictly Anaerobic Conditions: Use Schlenk techniques or a glovebox to exclude oxygen. 2. Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol. Many modern ligand systems (e.g., those based on bulky, electron-rich phosphines) can facilitate the reaction without a copper co-catalyst. 3. Slow Addition of Alkyne: If using copper, adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling. 4. Reduce Copper Loading: Minimize the amount of CuI to 1-2 mol%.

This reaction leads to the formation of 3,3'-dichloro-2,2'-dimethoxy-5,5'-bipyridine.

Causality: This side reaction is often promoted by the palladium catalyst itself, especially at high concentrations or when the catalytic cycle is stalled. It can occur via a reductive homocoupling pathway.[7][8][9]

Troubleshooting Workflow for Pyridine Homocoupling:

start High Pyridine Homocoupling Observed step1 Reduce Catalyst Loading (Try 0.5-1.5 mol%) start->step1 High [Pd] promotes dimerization step2 Ensure Efficient Stirring step1->step2 Localized high concentrations step3 Check Ligand:Pd Ratio (Ensure sufficient ligand) step2->step3 Unstabilized Pd(0) can be problematic step4 Lower Reaction Temperature step3->step4 High temp can accelerate side reactions end Homocoupling Minimized step4->end

Caption: Troubleshooting workflow for minimizing pyridine homocoupling.

Side Reaction 2: Reductive Dehalogenation (Debromination)

This leads to the formation of 3-chloro-2-methoxypyridine.

Causality: This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired coupling pathway.

Potential Hydride SourceMitigation Strategy
Solvent Avoid using alcohol solvents like isopropanol or ethanol, which can act as hydride donors.[7] Opt for anhydrous, non-protic solvents like dioxane, toluene, or DMF.
Base While necessary, some bases or their impurities can contribute to dehalogenation. Using a high-purity, anhydrous base like K₃PO₄ or Cs₂CO₃ is often beneficial.
Water Ensure all reagents and solvents are anhydrous. While some Suzuki reactions tolerate water, excessive amounts can sometimes contribute to side reactions.
Ligand Choice Use ligands that promote rapid reductive elimination of the desired product. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the desired coupling, outcompeting the dehalogenation pathway.
Side Reaction 3: Hydrolysis of 2-Methoxy Group

This leads to the formation of 5-bromo-3-chloro-1H-pyridin-2-one.

Causality: The 2-methoxy group can be cleaved under strongly basic or aqueous conditions, especially at high temperatures.

Mitigation Strategies:

  • Base Selection: Use non-hydroxide bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of NaOH or KOH where possible. If a stronger base is needed, consider non-nucleophilic options like NaOt-Bu or LHMDS and run the reaction at the lowest possible temperature.

  • Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the presence of water.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

IV. Recommended Experimental Protocols

These protocols are designed as robust starting points, emphasizing conditions that minimize the common side reactions discussed above. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-5

This protocol is optimized for high chemoselectivity and minimal homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system: Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at C-5 (Copper-Free)

This protocol eliminates the primary cause of alkyne homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed DMF (to achieve ~0.1 M concentration), followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 60-80 °C.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol.

Protocol 3: Selective Buchwald-Hartwig Amination at C-5

This protocol uses a modern catalyst system known for its efficiency with challenging substrates.

  • Reaction Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed toluene (~0.1 M).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 equiv.).

  • Reaction: Seal the tube and heat to 90-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol, using a saturated aqueous NH₄Cl solution for the initial quench.

V. Visualizing Reaction Pathways

The following diagram illustrates the desired chemoselective coupling pathway and the three major competing side reactions.

cluster_main Desired Coupling at C-5 cluster_side Common Side Reactions Start This compound DesiredProduct 5-Substituted-3-chloro-2-methoxypyridine Start->DesiredProduct + Coupling Partner [Pd], Base Homocoupling Pyridine Homocoupling (Dimer Formation) Start->Homocoupling High [Pd] Inefficient Coupling Debromination Reductive Dehalogenation (H replaces Br) Start->Debromination Hydride Source (e.g., solvent, H₂O) Hydrolysis Methoxy Hydrolysis (Pyridone Formation) Start->Hydrolysis Strong Base / H₂O High Temperature

Caption: Desired reaction pathway versus common side reactions.

VI. References

  • Lin, C.-C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2777–2780. --INVALID-LINK--

  • Wikipedia. (2023). Glaser coupling. --INVALID-LINK--

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(3), 305-318. --INVALID-LINK--

  • Alfa Chemistry. Glaser Coupling. --INVALID-LINK--

  • Taleb, A., et al. (2017). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Tetrahedron Letters, 58(15), 1484-1487. --INVALID-LINK--

  • SynArchive. Glaser-Hay Coupling. --INVALID-LINK--

  • Buijs, W. (2000). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Journal of Molecular Catalysis A: Chemical, 153(1-2), 231-240. --INVALID-LINK--

  • Pardridge, E. C., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 28(11), 2775–2781. --INVALID-LINK--

  • Neufeldt, S. R., et al. (2018). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 83(15), 8048-8057. --INVALID-LINK--

  • Fussell, S. J., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(30), 5735-5749. --INVALID-LINK--

  • Norinder, J., et al. (2011). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. The Journal of Organic Chemistry, 76(11), 4563–4566. --INVALID-LINK--

  • Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 125(51), 16039-16048. --INVALID-LINK--

  • University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. --INVALID-LINK--

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. --INVALID-LINK--

  • Huang, J., et al. (2012). Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. Advanced Synthesis & Catalysis, 354(14-15), 2639-2644. --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. --INVALID-LINK--

  • Bakherad, M., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(25), 4811-4815. --INVALID-LINK--

  • Wang, L., et al. (2010). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 75(15), 5123–5128. --INVALID-LINK--

  • Hardie, M. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(25), 9413-9418. --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Wikipedia. (2023). Reductive dehalogenases. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. --INVALID-LINK--

  • Wikipedia. (2023). Sonogashira coupling. --INVALID-LINK--

  • Wikipedia. (2023). Dehalogenation. --INVALID-LINK--

  • CN105859726A - Method for selective dehalogenation in pyrimidine fused ring. (2016). Google Patents. --INVALID-LINK--

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. --INVALID-LINK--

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. --INVALID-LINK--

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. --INVALID-LINK--

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. --INVALID-LINK--

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14350-14361. --INVALID-LINK--

  • Chem-Space. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--

  • Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the Chemical Society of Pakistan, 41(5), 843-850. --INVALID-LINK--

  • Wang, L., et al. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 18(3), 2651-2661. --INVALID-LINK--

  • Handa, S., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(22), 5221-5227. --INVALID-LINK--

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(6), 1156–1184. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols for navigating the complexities of selective functionalization of this versatile dihalogenated pyridine building block.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge and opportunity in synthetic chemistry. With two distinct halogen atoms, the potential for sequential, site-selective cross-coupling is immense. However, achieving this selectivity requires a nuanced understanding of the underlying principles of palladium-catalyzed reactions. The inherent reactivity difference between the C-Br and C-Cl bonds—with the C-Br bond being significantly more susceptible to oxidative addition—forms the basis for selective coupling.[1] The primary goal is typically to functionalize the more reactive C5-bromo position while leaving the C3-chloro position intact for subsequent transformations.[2] This guide will address the common pitfalls and provide clear strategies to achieve high selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogens on this pyridine, and why?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order: C-I > C-Br > C-Cl.[2] This trend is governed by bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it easier for the palladium(0) catalyst to insert itself in the first step of the catalytic cycle (oxidative addition). Therefore, under standard conditions, coupling will preferentially occur at the C5-bromo position.

Q2: Which cross-coupling reactions are most commonly performed on this substrate?

The most effective and widely used reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with boronic acids or esters. It is highly versatile for introducing aryl, heteroaryl, or vinyl groups.[2]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with primary or secondary amines, a cornerstone reaction in medicinal chemistry.[3][4]

  • Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes, leading to the synthesis of substituted alkynylpyridines.[5][6]

Q3: Can I achieve selective coupling at the C3-chloro position?

While challenging, it is possible. Standard conditions overwhelmingly favor the C5-bromo position. To target the C3-chloro position first, one would typically need to perform the C5-bromo coupling, isolate the product, and then employ a more forcing catalyst system designed for C-Cl bond activation for the second coupling. Achieving "inverted selectivity" (reacting at C3-Cl in the presence of C5-Br) is mechanistically difficult and not a standard transformation.[7] Catalyst systems for C-Cl activation generally require bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the difficult oxidative addition step.[8][9]

Q4: Why is degassing the solvent and maintaining an inert atmosphere so critical?

Oxygen can be detrimental to palladium-catalyzed reactions for two main reasons. First, it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle.[10] Second, in Suzuki reactions, oxygen can promote the unwanted homocoupling of boronic acid reagents, which consumes your coupling partner and complicates purification.[11][12] Therefore, rigorously degassing solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential for reproducibility and high yields.[2][10]

Catalyst and Condition Selection Logic

The choice of catalyst, ligand, base, and solvent is paramount for achieving the desired outcome. The following decision tree illustrates the logical workflow for selecting the appropriate conditions based on the target reaction site.

start Target Reaction? c5_br Selective C5-Br Coupling (Standard Pathway) start->c5_br Most Common c3_cl C3-Cl Coupling (Post-C5 Functionalization) start->c3_cl Advanced suzuki Suzuki Coupling (C-C Bond) c5_br->suzuki buchwald Buchwald-Hartwig (C-N Bond) c5_br->buchwald sonogashira Sonogashira (C-C Alkyne) c5_br->sonogashira c3_cl_cond Requires more active catalyst system: Catalyst: Pd(OAc)2 or Pd2(dba)3 Ligand: Bulky, e--rich (SPhos, XPhos) Base: Strong, non-nucleophilic (K3PO4, Cs2CO3) Conditions: Higher Temp (100-120 °C) c3_cl->c3_cl_cond suzuki_cond Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3, Cs2CO3 Solvent: Dioxane/H2O, Toluene suzuki->suzuki_cond buchwald_cond Catalyst: Pd2(dba)3 + Ligand Ligand: BINAP, XPhos Base: NaOtBu, Cs2CO3 Solvent: Toluene, Dioxane buchwald->buchwald_cond sonogashira_cond Catalyst: Pd(PPh3)2Cl2 + CuI Base: Et3N, DIPEA Solvent: DMF, THF sonogashira->sonogashira_cond

Caption: Decision logic for catalyst selection.

Troubleshooting Guide

Issue 1: Low or no conversion of starting material.

  • Potential Cause: Inactive Catalyst. The Pd(0) catalyst may have been deactivated by oxygen or impurities.

    • Troubleshooting Strategy: Ensure all reagents and solvents are pure and rigorously degassed.[9] Use freshly opened catalysts and ligands. Consider using a more robust pre-catalyst that is activated in situ.

  • Potential Cause: Inappropriate Base. The base may not be strong enough to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.

    • Troubleshooting Strategy: For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[13]

  • Potential Cause: Low Reaction Temperature. The energy of activation for the oxidative addition step may not have been reached.

    • Troubleshooting Strategy: Gradually increase the reaction temperature in 10 °C increments. Monitor for decomposition of starting materials or products by TLC/LC-MS.

Issue 2: Lack of selectivity; formation of di-substituted product.

  • Potential Cause: Reaction Conditions Too Forcing. High temperatures, prolonged reaction times, or a highly active catalyst system intended for C-Cl activation can lead to a second coupling at the C3-chloro position.

    • Troubleshooting Strategy: Reduce the reaction temperature and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.[10] Use a less active catalyst system, such as Pd(PPh₃)₄, which is generally selective for C-Br bonds.

  • Potential Cause: High Catalyst Loading. Excessive catalyst can sometimes increase the rate of the less-favored C-Cl activation.

    • Troubleshooting Strategy: Reduce the catalyst loading in small increments (e.g., from 5 mol% to 3 mol% or 2 mol%).[10]

Issue 3: Significant formation of homocoupled byproducts.

  • Potential Cause (Suzuki): Presence of Oxygen. As mentioned in the FAQ, oxygen can promote the homocoupling of boronic acids.

    • Troubleshooting Strategy: Improve the degassing procedure for all solvents and ensure the reaction is kept under a strict inert atmosphere.[11]

  • Potential Cause (General): High Catalyst Loading or Temperature. These conditions can sometimes accelerate side reactions more than the desired cross-coupling.[10]

    • Troubleshooting Strategy: Optimize the reaction by running it at the lowest temperature that provides a reasonable rate. Screen for the optimal catalyst loading.

Comparative Catalyst Performance

The following tables summarize typical conditions and expected yields for common cross-coupling reactions, providing a benchmark for your experiments.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5-Br

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90~85[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O100~92[1]
Pyridin-3-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10070-95[9][11]

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at C5-Br

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10075-98[9]
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane11080-95[1][4]
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH100~90

Experimental Protocols

General Experimental Workflow

The following diagram outlines the standard workflow for setting up a palladium-catalyzed cross-coupling reaction.

A 1. Vessel Preparation (Flame-dry Schlenk flask & stir bar) B 2. Add Solids (Halopyridine, coupling partner, base) A->B C 3. Inert Atmosphere (Evacuate & backfill with Argon/N2, 3x) B->C D 4. Add Catalyst System (Pd source & ligand) C->D E 5. Add Degassed Solvents (via syringe) D->E F 6. Reaction (Heat to target temperature with stirring) E->F G 7. Monitoring (Check progress by TLC or LC-MS) F->G H 8. Work-up & Purification (Quench, extract, column chromatography) G->H

Caption: Standard workflow for cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is a starting point for the selective coupling at the more reactive C-Br bond.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the Pd(PPh₃)₄ catalyst. Note: For air-sensitive catalysts/ligands, this step should be performed in a glovebox or under a positive flow of inert gas.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[2]

  • Add the degassed 1,4-dioxane and water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol uses a more active catalyst system suitable for C-N bond formation.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • NaOtBu or Cs₂CO₃ (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base to an oven-dried Schlenk flask with a stir bar.

  • Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere (evacuate/backfill 3x).

  • Add this compound, followed by the degassed solvent via syringe.

  • Finally, add the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: A Researcher's Guide to 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. We aim to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you navigate the complexities of its reactivity and prevent common side reactions, particularly unwanted dehalogenation.

Introduction: Understanding the Reactivity Landscape

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two distinct halogen atoms, offering opportunities for sequential and site-selective functionalization. However, the very features that make it synthetically attractive also present challenges. The primary hurdle in many cross-coupling reactions is preventing the premature loss of one or both halogen atoms—a side reaction known as hydrodehalogenation or simply "dehalogenation."

This guide will address the core issues encountered during the functionalization of this substrate, focusing on palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and minimize impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am trying to perform a Suzuki coupling targeting the C-Br bond, but I am seeing significant amounts of the mono-dehalogenated byproduct (3-chloro-2-methoxypyridine). What is causing this?

This is the most common issue encountered with this substrate. Dehalogenation, where the bromine is replaced by a hydrogen, is a well-known side reaction in palladium-catalyzed couplings.[2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources within your reaction mixture.

Potential Causes & Recommended Solutions:

Potential CauseDetailed Explanation & CausalityRecommended Actions
Hydride Source in Solvent or Base Protic solvents (like alcohols) or certain bases can react with the palladium catalyst to generate Pd-H species. While often used, even trace amounts of water can be a hydride source.[2] Strong alkoxide bases are particularly prone to generating these reactive intermediates.Action: Switch to anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure solvents are rigorously degassed. Base Optimization: Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃, which are less likely to generate hydrides.[2]
Inappropriate Ligand Choice The phosphine ligand's job is to stabilize the palladium center and promote the desired reaction pathway (reductive elimination of the product) over undesired pathways (reaction with hydrides).[3] If the ligand is not bulky or electron-rich enough, the catalytic cycle may be slow, allowing more time for the dehalogenation side reaction to occur.Action: Screen a panel of bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for promoting rapid reductive elimination and are often effective for N-heterocyclic substrates.[4][5]
High Reaction Temperature Elevated temperatures can accelerate all reaction pathways, including catalyst decomposition and the formation of Pd-H species, which leads to dehalogenation.Action: Attempt the reaction at the lowest effective temperature. While C-Br bond activation typically requires heat, start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.[4]
Slow Transmetalation Step If the transfer of the organic group from the boron reagent to the palladium center is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it undergoing a dehalogenation side reaction.Action: Ensure you are using a high-purity boronic acid or a more reactive boronate ester (e.g., a pinacol ester). The choice of base is also critical for activating the boronic acid; K₃PO₄ is often effective.[6][7]
Diagram 1: Competing Pathways in Suzuki Coupling

Below is a simplified representation of the desired productive cycle versus the undesired dehalogenation pathway.

G cluster_0 Desired Suzuki Coupling Pathway cluster_1 Undesired Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)(R)L₂ ArPdBr->ArPdR Transmetalation (R-B(OR)₂) ArPdH Ar-Pd(II)(H)L₂ ArPdBr->ArPdH Reaction with Pd-H Species Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Byproduct Ar-H (Dehalogenated Byproduct) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0 Hydride Hydride Source (Solvent, Base, H₂O) Hydride->ArPdBr Start 5-Bromo-3-chloro- 2-methoxypyridine (Ar-Br) Start->Pd0

References

purification techniques for 5-Bromo-3-chloro-2-methoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-methoxypyridine. As a versatile building block in pharmaceutical and agrochemical development, its purity is critical for the success of subsequent synthetic steps.[1][2][3][4]

Purification Workflow Overview

The general strategy for purifying the crude product from the synthesis of this compound involves an initial work-up followed by a primary purification technique, such as column chromatography or recrystallization. The choice of method depends on the nature and quantity of the impurities present.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., L-L Extraction) crude->workup dry Drying & Concentration workup->dry purity_check1 Purity Assessment (TLC, LC-MS, NMR) dry->purity_check1 column Column Chromatography purity_check1->column Complex Mixture recrystal Recrystallization purity_check1->recrystal Crystalline Solid with Few Impurities purity_check2 Purity Assessment (HPLC, qNMR) column->purity_check2 waste Impure Fractions / Mother Liquor column->waste recrystal->purity_check2 recrystal->waste purity_check2->column Purity Not OK final_product Pure Product (>98%) purity_check2->final_product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Difficulty with Chromatographic Separation

Question: I'm running a silica gel column, but my desired product is co-eluting with an impurity, or the peaks are showing significant tailing. What's causing this and how can I fix it?

Answer: This is a common challenge when purifying pyridine derivatives. The issues of co-elution and peak tailing often stem from the basicity of the pyridine nitrogen and the nature of the stationary phase.

  • Causality of Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[5] This secondary interaction, in addition to the primary partitioning between the mobile and stationary phases, leads to a non-uniform elution front, resulting in tailed peaks.[5]

  • Causality of Co-elution: Impurities may include regioisomers from the halogenation step or unreacted starting materials which might have very similar polarities to the target molecule, making separation difficult with standard solvent systems.

Solutions & Protocols

  • Mobile Phase Modification: The most direct way to address peak tailing is to modify the mobile phase.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your eluent system (typically 0.1-1% v/v). The competing base will preferentially bind to the active silanol sites, effectively masking them from your target compound and leading to more symmetrical peaks.[5][6]

    • Adjust Polarity Gradient: If dealing with co-elution, a shallower gradient or isocratic elution with a finely tuned solvent system (e.g., testing various ratios of Ethyl Acetate/Hexanes, Dichloromethane/Methanol) can enhance resolution.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutralized Silica: Use silica gel that has been pre-treated or "neutralized" with a base like triethylamine to minimize acidic sites.[6]

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative to silica for purifying basic compounds.

    • End-capped Silica (e.g., C18): In reverse-phase chromatography, end-capped silica is used, where the residual silanol groups are derivatized, leading to significantly reduced tailing for basic compounds.[5]

Protocol 1: Standard Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Wet-pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity (e.g., from 5% to 15% Ethyl Acetate in Hexanes) while collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation for this compound
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradients of Ethyl Acetate (EtOAc) in Hexanes or Heptanes
Starting Polarity 2-5% EtOAc in Hexanes
Final Polarity 15-25% EtOAc in Hexanes
Tailing Suppressor 0.1% Triethylamine (TEA) in the eluent mixture
Issue 2: The Purified Product is an Oil and Fails to Crystallize

Question: After column chromatography, my product is a clean oil, but I need a solid. How can I induce crystallization?

Answer: The inability to crystallize can be due to residual solvent, minor impurities acting as "crystal poisons," or the inherent properties of the molecule. This compound is reported as a white solid, suggesting it should crystallize under the right conditions.[1][3]

Solutions & Protocols

  • Ensure High Purity: The first prerequisite for crystallization is high purity.[6] If TLC or NMR analysis shows lingering impurities, a second purification step may be necessary.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[7][8] The ideal solvent should dissolve the compound when hot but not when cold.[9][10]

    • Good Solvents (for dissolving): Dichloromethane, Ethyl Acetate, Toluene.

    • Poor Solvents (for precipitation): Hexanes, Heptane, Pentane.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[11]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.[11]

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and allow the solvent to evaporate slowly in a loosely covered vial.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

  • Dissolution: Dissolve the oily product in a minimum amount of a hot solvent in which it is highly soluble (e.g., Toluene or a small amount of Ethyl Acetate).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask.[10] Slow cooling promotes the formation of larger, purer crystals.[7]

  • Induce Precipitation: Once at room temperature, slowly add a cold "anti-solvent" (e.g., Hexanes or Heptane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the cloudiness.

  • Crystallization: Place the flask in an ice bath or refrigerator (0-4 °C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[9]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a this compound synthesis? A1: Impurities depend heavily on the synthetic route. Common routes involve the halogenation of 2-methoxypyridine or nucleophilic substitution on a poly-halogenated pyridine.[12][13]

  • Unreacted Starting Materials: e.g., 3-chloro-2-methoxypyridine or 2,3,5-trihalopyridine.

  • Regioisomers: Halogenation might occur at other positions on the pyridine ring.

  • Over-halogenated or Under-halogenated Species: e.g., Dibromo-chloro-methoxypyridine or bromo-methoxypyridine.

  • Hydrolysis Products: If water is present, the methoxy group could potentially be hydrolyzed to a hydroxyl group, forming a pyridinone.

Q2: What is the best way to assess the purity of the final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98% by area).[1][3]

  • Quantitative NMR (qNMR): An excellent method for determining absolute purity against a certified internal standard.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[14]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[14]

Q3: My reaction work-up involves an acidic wash. Could this affect my product? A3: Yes. As a pyridine derivative, your product is basic and will react with acid (e.g., dilute HCl) to form a water-soluble pyridinium salt.[15] This is a common technique to remove non-basic organic impurities. However, to recover your product, you must then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to neutralize the salt and extract your neutral product back into an organic solvent. Failure to re-basify will result in very low or zero yield in the organic phase.

Q4: How should I store pure this compound? A4: The pure compound is a white solid.[1][3] It should be stored in a tightly sealed container in a cool, dry place (0-8 °C is often recommended) and protected from light to prevent degradation.[1][3]

G cluster_symptoms Identify Symptom cluster_solutions Implement Solution start Purity Check Fails (Post-Purification) symptom1 Multiple Spots / Peaks (Similar Polarity) start->symptom1 symptom2 Product is an Oil, Not a Solid start->symptom2 symptom3 Low Yield After Work-up start->symptom3 symptom4 Broad / Tailing Peaks in Chromatography start->symptom4 sol1 Re-purify with Optimized Chromatography: - Shallower Gradient - Different Solvent System symptom1->sol1 sol2 Induce Crystallization: - Solvent/Anti-solvent - Scratching / Seeding - Check Purity for Inhibitors symptom2->sol2 sol3 Check pH of Aqueous Layers: Ensure product is neutral during extraction. Re-extract aqueous layers if necessary. symptom3->sol3 sol4 Modify Eluent/Stationary Phase: - Add 0.1-1% TEA to Eluent - Use Neutral/Basic Alumina - Use End-Capped Silica symptom4->sol4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Navigating Solvent Effects in Palladium-Catalyzed Reactions of 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to deliver scientifically sound, field-proven insights to help you navigate the complexities of chemoselectivity and reaction optimization.

The inherent challenge in utilizing this compound lies in controlling the selective reaction at either the C-Br or C-Cl bond. This guide will illuminate how the choice of solvent, in conjunction with other reaction parameters, can be strategically employed to direct the reaction to the desired outcome.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend of C-I > C-Br > C-Cl > C-F.[1][2][3] This is primarily due to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.[4] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 3-position. This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization at the C5 position under carefully controlled conditions.

Q2: How does the solvent choice influence the chemoselectivity between the C-Br and C-Cl bonds?

A2: Solvent choice is a critical parameter for controlling chemoselectivity. The solvent can influence the reaction outcome through several mechanisms, including stabilization of transition states, coordination to the palladium catalyst, and influencing the solubility of reagents.[5][6][7][8][9][10]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, Toluene): These are generally the solvents of choice for achieving high selectivity for the more reactive C-Br bond.[6] Non-coordinating or weakly coordinating solvents favor a monoligated palladium species, which is highly reactive towards the C-Br bond.[5][7]

  • Polar Coordinating Solvents (e.g., DMF, DMAc, NMP): These solvents can coordinate to the palladium center, altering its reactivity and, in some cases, inverting selectivity.[5][7][8] For some substrates, polar coordinating solvents can favor reaction at the less reactive site.[5][7] However, for this compound, using highly polar coordinating solvents may lead to a mixture of products or undesired side reactions.

  • Protic Solvents (e.g., water, alcohols): Often used as co-solvents in Suzuki-Miyaura reactions, protic solvents can influence the basicity of the system and the solubility of inorganic bases.[8] While they can be part of an effective solvent system for C-Br coupling, their impact on selectivity should be carefully evaluated.[6]

Q3: Can the pyridine nitrogen in this compound inhibit the palladium catalyst?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive or less active catalyst species.[11][12] This is a common challenge when working with pyridine-containing substrates. The use of bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or NHC ligands) can mitigate this issue.[11][13] These ligands create a sterically hindered environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen while still allowing the catalytic cycle to proceed efficiently.

Q4: What are common side reactions to watch out for, and how can they be minimized?

A4: Several side reactions can occur, and their prevalence is often influenced by the solvent and other reaction conditions.

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom.[14] It can be a significant side reaction, particularly at higher temperatures or with certain bases and ligands.[14] To minimize hydrodehalogenation, one can try lowering the reaction temperature, screening different bases (e.g., using a weaker base), or changing the ligand.[14]

  • Homocoupling: This involves the coupling of two molecules of the starting material or the coupling partner.[2] It can be minimized by using a pre-activated Pd(0) source, optimizing the catalyst loading, and avoiding prolonged reaction times at high temperatures.[2]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid reagent by water or other protic species. Using anhydrous solvents and appropriate bases can help to suppress this side reaction.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during palladium-catalyzed reactions of this compound.

Issue 1: Low or No Conversion to Product
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[11] Consider using a pre-catalyst for more reliable generation of the active species.[14][15]
Inappropriate Ligand For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[11][13]
Suboptimal Solvent The solvent must dissolve all reaction components.[8] Ensure the solvent is anhydrous and degassed. If solubility is an issue, consider a different solvent system. For Suzuki reactions, a mixture of an organic solvent and water is common.[1]
Incorrect Base The choice of base is critical and depends on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[14][16]
Low Reaction Temperature While high temperatures can promote side reactions, insufficient temperature will lead to low conversion. Cautiously increase the temperature in 10 °C increments.
Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
Potential Cause Troubleshooting Steps & Rationale
Reaction Conditions Too Forcing High temperatures and prolonged reaction times can lead to the reaction of the less reactive C-Cl bond. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Solvent Choice As discussed in the FAQs, solvent choice is paramount for selectivity. For selective C-Br coupling, start with less coordinating solvents like 1,4-dioxane or toluene.[6] Avoid highly polar, coordinating solvents like DMF or DMAc if a mixture of products is observed.[5][7]
Ligand Effects The ligand can influence the selectivity of oxidative addition. While bulky ligands are good for preventing catalyst inhibition, their effect on selectivity should be considered. A ligand screen may be necessary to find the optimal balance between reactivity and selectivity.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow Troubleshooting Palladium-Catalyzed Reactions of this compound start Reaction Issue Identified low_conversion Low or No Conversion start->low_conversion e.g., <10% product poor_selectivity Poor Chemoselectivity start->poor_selectivity e.g., Mixture of mono- and di-substituted products catalyst_check Check Catalyst Activity (Quality, Inert Atmosphere) low_conversion->catalyst_check conditions_check Assess Reaction Conditions (Temperature, Time, Base) poor_selectivity->conditions_check First, check conditions ligand_check Evaluate Ligand Choice (Bulky, Electron-Rich) catalyst_check->ligand_check Catalyst OK success Successful Reaction catalyst_check->success Issue Resolved ligand_check->conditions_check Ligand Appropriate ligand_check->success Issue Resolved solvent_check Re-evaluate Solvent System (Polarity, Coordinating Ability) conditions_check->solvent_check Conditions OK optimize_conditions Optimize Conditions (Lower Temp, Shorter Time) conditions_check->optimize_conditions Conditions too harsh solvent_screen Perform Solvent Screen (e.g., Dioxane, Toluene) conditions_check->solvent_screen Conditions seem appropriate conditions_check->success Issue Resolved solvent_check->success Issue Resolved optimize_conditions->success solvent_screen->success

Caption: Troubleshooting workflow for common issues.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is designed for the selective arylation of the C-Br bond.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol outlines the selective amination at the C-Br bond.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable bulky phosphine ligand (e.g., XPhos, 4.4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Role of Solvent in the Catalytic Cycle

The solvent's influence is most pronounced during the oxidative addition step, which is often rate-determining.

Catalytic_Cycle Influence of Solvent on the Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Solvent Influences Rate & Selectivity) pd0->oxidative_addition R-X pdII R-Pd(II)(X)L_n oxidative_addition->pdII note1 Non-coordinating solvents (Toluene, Dioxane) - Favor reaction at the more labile C-Br bond. oxidative_addition->note1 transmetalation Transmetalation pdII->transmetalation R'-M note2 Coordinating solvents (DMF, DMAc) - Can alter the electronic properties and steric environment of the Pd center, potentially affecting selectivity. pdII->note2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: Solvent effects on the catalytic cycle.

References

Technical Support Center: Temperature Optimization for 5-Bromo-3-chloro-2-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the temperature optimization of cross-coupling reactions involving 5-Bromo-3-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

The Critical Role of Temperature in Cross-Coupling Reactions

Temperature is a paramount parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For a substrate like this compound, with its distinct electronic and steric properties, precise temperature control is essential for achieving high yields and selectivity.

The reactivity of the C-Br bond at the 5-position is generally higher than that of the C-Cl bond at the 3-position, allowing for selective mono-functionalization. However, this selectivity is highly dependent on the reaction temperature. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive temperatures can promote undesired side reactions such as dehalogenation, homocoupling, or catalyst decomposition.[1][2][3]

This guide will provide a framework for systematically optimizing the reaction temperature for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.

General Troubleshooting Guide

This section addresses common issues encountered during the coupling reactions of this compound, with a focus on temperature-related solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion 1. Insufficient reaction temperature.[2] 2. Catalyst deactivation. 3. Inappropriate solvent or base for the chosen temperature.1. Incrementally increase the reaction temperature in 10-20 °C intervals. Consider switching to a higher-boiling point solvent if necessary. Microwave irradiation can be an effective method for rapid and uniform heating.[4] 2. Ensure rigorous degassing of solvents and use of an inert atmosphere. If catalyst decomposition is suspected at higher temperatures, consider a lower temperature with a longer reaction time or a more thermally stable catalyst/ligand system. 3. Select a solvent with a boiling point appropriate for the desired reaction temperature. Ensure the chosen base is stable and effective at the reaction temperature.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Excessively high reaction temperature. 2. Presence of oxygen.[1] 3. Inefficient transmetalation or reductive elimination.1. Decrease the reaction temperature. A temperature screening experiment is highly recommended. 2. Thoroughly degas all reagents and solvents and maintain a positive inert gas pressure throughout the reaction. 3. Optimize the base and ligand. For Suzuki reactions, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial.[5]
Loss of Selectivity (Reaction at both C-Br and C-Cl sites) 1. Reaction temperature is too high, leading to activation of the C-Cl bond.[6]1. Lower the reaction temperature to favor selective coupling at the more reactive C-Br bond. A detailed temperature optimization study is crucial.
Inconsistent Results 1. Poor temperature control. 2. Inconsistent heating method.1. Use a reliable heating mantle with a temperature controller or an oil bath for consistent and uniform heating. 2. For reproducible results, especially on a larger scale, consider using a jacketed reactor with a circulating fluid for precise temperature management. Microwave reactors also offer excellent temperature control.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a Suzuki-Miyaura coupling of this compound?

A: For the initial coupling at the more reactive C-Br position, a starting temperature in the range of 80-100 °C is recommended.[8] This temperature range is often sufficient to promote the reaction without significantly activating the C-Cl bond. A common solvent system for this temperature range is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

Q2: How does the choice of ligand influence the optimal reaction temperature in a Buchwald-Hartwig amination?

A: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, can often promote the reaction at lower temperatures.[9][10] For a challenging substrate like a dihalopyridine, a more robust ligand may allow for efficient coupling in the 80-110 °C range, while less effective ligands might require higher temperatures, increasing the risk of side reactions.[11]

Q3: Can microwave heating be used to optimize the temperature for Sonogashira coupling?

A: Yes, microwave irradiation is an excellent tool for temperature optimization in Sonogashira couplings.[12] It allows for rapid and precise heating to the desired temperature, often leading to significantly reduced reaction times and improved yields. A typical starting point for a microwave-assisted Sonogashira coupling would be 100-120 °C.[12]

Q4: What are the signs of catalyst decomposition due to excessive temperature?

A: Visual signs of catalyst decomposition include the formation of palladium black (a fine black precipitate). A sudden stall in the reaction progress, as monitored by TLC or LC-MS, despite an initial period of reactivity, can also indicate catalyst deactivation at elevated temperatures.

Q5: How can I perform a temperature screening experiment effectively?

A: A temperature screening can be performed in parallel using a multi-well reaction block or sequentially. Set up identical reactions and run them at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C). Monitor the reactions at set time points to determine the optimal temperature that provides the best balance of conversion, yield, and selectivity.

Experimental Protocols

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a temperature screening experiment to find the optimal temperature for the selective mono-arylation at the C-5 position of this compound.

Workflow for Temperature Screening

G cluster_prep Reaction Setup cluster_run Temperature Screening cluster_analysis Analysis prep1 To four separate reaction vials, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(dppf)Cl₂ (3 mol%) prep2 Add degassed 1,4-dioxane/water (4:1) prep1->prep2 prep3 Seal vials and purge with inert gas prep2->prep3 run1 Heat Vial 1 at 60 °C prep3->run1 run2 Heat Vial 2 at 80 °C prep3->run2 run3 Heat Vial 3 at 100 °C prep3->run3 run4 Heat Vial 4 at 120 °C prep3->run4 analysis1 Monitor reactions by TLC/LC-MS at 1h, 4h, and 12h run1->analysis1 run2->analysis1 run3->analysis1 run4->analysis1 analysis2 Determine conversion and selectivity analysis1->analysis2 analysis3 Identify optimal temperature analysis2->analysis3

Caption: Workflow for temperature screening in Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To four separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Add the appropriate volume of degassed 1,4-dioxane and water (4:1 v/v) to each vial to achieve the desired concentration.

  • Seal the vials with screw caps containing a PTFE septum.

  • Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.

  • Place each vial in a pre-heated heating block or oil bath at the designated temperatures (60 °C, 80 °C, 100 °C, and 120 °C).

  • Stir the reactions at the set temperatures.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and selectivity for the mono-coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Temperature Optimization

Logical Flow for Troubleshooting Low Yield

G start Low Yield in Buchwald-Hartwig Amination q1 Is the reaction temperature optimal? start->q1 a1_yes Yes q1->a1_yes Optimized a1_no No q1->a1_no Suspect q2 Is the ligand appropriate? a1_yes->q2 solution1 Perform temperature screen (80-120 °C) a1_no->solution1 a2_yes Yes q2->a2_yes Appropriate a2_no No q2->a2_no Suspect q3 Is the base suitable? a2_yes->q3 solution2 Switch to a bulkier, electron-rich ligand (e.g., XPhos, RuPhos) a2_no->solution2 a3_yes Yes q3->a3_yes Suitable a3_no No q3->a3_no Suspect end Improved Yield a3_yes->end solution3 Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) a3_no->solution3 solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting low yield in Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox, to an oven-dried reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (start with 90-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

For temperature optimization, set up parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and analyze the outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-pyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Halopyridines in Modern Chemistry

Pyridine moieties are fundamental scaffolds in a vast array of biologically active molecules, forming the core of numerous pharmaceuticals and agrochemicals. Consequently, the efficient and selective functionalization of the pyridine ring via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry.[1] Among the most common starting materials for these transformations are halopyridines, with chloro- and bromo-pyridines being particularly prevalent due to their commercial availability and synthetic accessibility.

For researchers, scientists, and drug development professionals, the choice between a bromopyridine and a chloropyridine is not merely one of cost or availability; it is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of substrates in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The fundamental difference in reactivity between chloro- and bromo-pyridines in palladium-catalyzed cross-coupling lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[2][3] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) complex.

The C-Cl bond is significantly stronger and thus requires more energy to cleave than the C-Br bond.[3] This disparity in bond dissociation energy (BDE) is the primary reason why bromopyridines are generally more reactive than their chloro-counterparts.[2]

BondBond Dissociation Energy (BDE)
C-Cl ~339 kJ/mol[1][4]
C-Br ~276 kJ/mol[1][4]

This inherent stability means that cross-coupling reactions involving chloropyridines often necessitate more forcing conditions—such as higher temperatures, longer reaction times, and, most critically, more sophisticated and active catalytic systems—to achieve yields comparable to those obtained with bromopyridines.[1]

cluster_cycle Generalized Pd Cross-Coupling Cycle cluster_reactivity Reactivity in Oxidative Addition OA Oxidative Addition (Rate-Determining Step) PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation RE Reductive Elimination TM->RE Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product R-R' RE->Product Pd0->OA Ar-X PdII->TM R'-M CBr Py-Br CBr->OA Faster CCl Py-Cl CCl->OA Slower Note Weaker C-Br bond leads to a lower activation energy (ΔG‡) and a faster reaction rate.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The Role of the Pyridine Nitrogen: An Electronic Tug-of-War

The pyridine nitrogen atom adds a layer of complexity not present in simple aryl halides. Its influence is twofold:

  • Electronic Activation: The electron-withdrawing nature of the nitrogen atom polarizes the pyridine ring, making the carbon atoms (particularly at the 2- and 6-positions) more electrophilic. This polarization weakens the adjacent C-X bonds, rendering them more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6] For dihalopyridines, this generally means the halide at the position alpha to the nitrogen is more reactive.[5][6][7]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can, in some cases, lead to catalyst inhibition or deactivation, especially if the substrate concentration is high or if the chosen ligand does not sufficiently shield the metal center.[8][9]

This duality requires a careful balancing act in catalyst and ligand selection to maximize the electronic activation while minimizing potential inhibition.

Comparative Performance in Key Cross-Coupling Reactions

While bromopyridines are the more reactive substrate class, significant advancements in catalyst technology have made the coupling of the more economical and readily available chloropyridines highly efficient. The key lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][3]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for constructing biaryl and hetero-biaryl scaffolds. The reactivity difference between bromo- and chloro-pyridines is pronounced.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O1001285-95%General
2-ChloropyridinePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O10024<10%[10]
2-ChloropyridinePd₂(dba)₃ / XPhos (2 mol%)K₃PO₄1,4-Dioxane10016~90%[1]
2-ChloropyridinePd(OAc)₂ / SPhos (2 mol%)K₃PO₄1,4-Dioxane10012>95%[1]

Note: Yields are illustrative and highly dependent on specific reaction partners and conditions.

As the data illustrates, traditional catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[10] However, the use of modern Buchwald-type ligands (e.g., XPhos, SPhos) dramatically enhances the catalytic activity, enabling efficient coupling of the less reactive C-Cl bond.[1] These bulky, electron-rich ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity trend. This reaction is crucial for synthesizing anilines and their heterocyclic analogues, which are prevalent in pharmaceuticals.

Table 2: Comparative Yields in the Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene808~95%[12][13]
2-ChloropyridinePd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene10024Low to moderate[14]
2-ChloropyridinePd(OAc)₂ / RuPhos (2 mol%)NaOtBuToluene10012>90%[15]

Again, while bromopyridines react readily with first and second-generation catalyst systems, chloropyridines require state-of-the-art, sterically hindered biarylphosphine ligands (e.g., RuPhos) to achieve high efficiency.[15]

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling, used to link terminal alkynes with sp²-halides, shows an even starker reactivity difference. The general reactivity trend is firmly established as I > Br >> Cl.[16][17] Coupling of chloropyridines is particularly challenging and often requires specialized, highly active catalyst systems, higher temperatures, and may still result in lower yields compared to their bromo- and iodo- counterparts.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, the following are detailed protocols for a Suzuki-Miyaura cross-coupling reaction. The objective is to synthesize 2-phenylpyridine from both 2-bromopyridine and 2-chloropyridine, highlighting the necessary adjustments in the catalytic system.

start Start: Oven-dried Schlenk Flask inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert reagents Add Reagents: - Halopyridine - Boronic Acid - Base inert->reagents catalyst Add Catalyst System: - Pd Source - Ligand - Solvent reagents->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat workup Reaction Quench & Aqueous Workup heat->workup purify Purification (Column Chromatography) workup->purify end Final Product: 2-Arylpyridine purify->end

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine (High Reactivity Substrate)

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, K₂CO₃, and PdCl₂(PPh₃)₂.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine (Low Reactivity Substrate)

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine, demonstrating the need for an advanced catalyst system.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.024 mmol, 2.4 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent: 1,4-Dioxane (5 mL)

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is essential. XPhos stabilizes the highly reactive monoligated Pd(0) species required to break the strong C-Cl bond in the rate-determining oxidative addition step.[1]

  • Base: K₃PO₄ is a stronger base than Na₂CO₃ and is often more effective in promoting the transmetalation step, especially for challenging couplings.

  • Anhydrous Conditions: Water can be detrimental in some modern catalyst systems, so an anhydrous solvent is used.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, K₃PO₄, and phenylboronic acid.

  • Add 2-chloropyridine followed by the degassed 1,4-dioxane.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between a bromo- or a chloro-pyridine in a cross-coupling reaction is a strategic trade-off between inherent reactivity and substrate cost/availability.

  • Bromopyridines are the substrates of choice when mild reaction conditions are paramount, a rapid reaction is desired, or when using less sophisticated, first-generation palladium catalysts. Their higher reactivity, stemming from the weaker C-Br bond, ensures more reliable and often higher-yielding transformations.[3]

  • Chloropyridines , while inherently less reactive, have become highly viable and attractive substrates due to significant advances in catalyst technology.[1] For large-scale synthesis where cost is a major driver, developing a robust process using a more economical chloropyridine is often the preferred industrial strategy. This, however, necessitates the use of more expensive and often air-sensitive advanced ligands and potentially more stringent reaction conditions.

Ultimately, the optimal choice depends on a careful analysis of project goals, timelines, scale, and available resources. With the powerful catalyst systems available today, chemists are well-equipped to effectively utilize both bromo- and chloro-pyridines in the synthesis of complex, high-value molecules.

References

A Senior Application Scientist's Guide to Halopyridine Reactivity in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1][2] Pyridine rings are a ubiquitous scaffold in a vast array of pharmaceuticals, making the efficient functionalization of halopyridines a critical endeavor.[1] However, the reactivity of halopyridine substrates is not uniform; it is a nuanced interplay of electronic and steric factors dictated by the halogen's identity and its position on the ring.

This guide provides a comparative analysis of halopyridine reactivity, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. By understanding these fundamentals, researchers can make more informed decisions in catalyst selection and reaction design, transforming challenging couplings into predictable successes.

The Pillars of Reactivity: Halogen Identity and Positional Electronics

The success of a Suzuki reaction hinges on the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst, a step that is frequently rate-determining.[3][4] The efficiency of this step is governed by two primary factors:

  • The Nature of the Halogen: The reactivity trend is inversely correlated with the C-X bond dissociation energy. Weaker bonds are cleaved more easily, facilitating a faster oxidative addition. This establishes a clear and predictable order of reactivity.[3][5][6]

    • Reactivity Order: I > Br > Cl >> F

  • The Position of the Halogen: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This electronic pull is not uniform across the ring. Positions ortho (C2/C6) and para (C4) to the nitrogen are significantly more electron-poor than the meta (C3/C5) position. This increased electrophilicity at C2 and C4 makes the C-X bond at these positions more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7]

Comparative Analysis I: The Influence of Halogen Position

While the electronic deficiency at C2 and C4 generally leads to higher reactivity, the choice between these positions is further influenced by steric factors and the specific catalytic system employed.

The general reactivity trend based on the halogen's position on the pyridine ring is often cited as C4 > C2 > C3 .[7]

  • C4-Halopyridines: The C4 position is highly activated electronically and is sterically unhindered, often making it the most reactive site.

  • C2-Halopyridines: This position is also electronically activated. However, the proximity to the nitrogen atom can lead to two competing effects: potential chelation with the palladium catalyst, which can facilitate the reaction, or steric hindrance that may slow it down, especially with bulky ligands or substrates.

  • C3-Halopyridines: Being the least electron-deficient position, C3 is typically the least reactive. However, some studies have reported higher yields for 3-halopyridines compared to their 2-halo counterparts, suggesting that under certain conditions, the β-position can be a highly active site for the electrophilic palladium catalyst.[8] This underscores that while general trends are useful, empirical validation is crucial.

G cluster_reactivity General Reactivity by Position C4 4-Halopyridine (Most Reactive) C2 2-Halopyridine C4->C2 Generally > C3 3-Halopyridine (Least Reactive) C2->C3 >

Caption: General trend for halopyridine reactivity based on substitution position.

Experimental Data: Positional Isomer Reactivity

The following table summarizes experimental yields from a study comparing the reactivity of different bromopyridine isomers under identical conditions, illustrating the impact of the halogen's position.

Halopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt / K₂CO₃DMF/H₂O, 120°C, MW75.2[8]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt / K₂CO₃DMF/H₂O, 120°C, MW70.0[8]
3-ChloropyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt / K₂CO₃DMF/H₂O, 120°C, MW45.3[8]
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium Salt / K₂CO₃DMF/H₂O, 120°C, MW40.1[8]

Note: In this specific study, the 3-halopyridines showed slightly higher reactivity than the 2-halopyridines, highlighting the condition-dependent nature of these reactions.[8]

Comparative Analysis II: The Decisive Role of the Halogen

The strength of the C-X bond is the most critical factor determining reactivity. This leads to a dramatic difference in the required reaction conditions for different halopyridines.

G cluster_reactivity Reactivity by Halogen Iodo Iodopyridine (Most Reactive) Bromo Bromopyridine Iodo->Bromo > Chloro Chloropyridine Bromo->Chloro >> Fluoro Fluoropyridine (Generally Inert) Chloro->Fluoro >>>

Caption: General reactivity trend based on the halogen leaving group.

  • Iodo- and Bromopyridines: These are the workhorses of Suzuki couplings. The relatively weak C-I and C-Br bonds allow oxidative addition to proceed under mild conditions, often with traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][7]

  • Chloropyridines: The significantly stronger C-Cl bond presents a formidable challenge.[1] Simple catalyst systems are often ineffective. Successful coupling of chloropyridines was a major breakthrough, enabled by the development of sophisticated ligands that create a more electron-rich and reactive palladium center. These include bulky, electron-donating phosphines (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1][9][10]

  • Fluoropyridines: Due to the immense strength of the C-F bond, fluoropyridines are generally considered unreactive in Suzuki couplings under standard conditions.[5][7]

Experimental Data: Halogen Reactivity Comparison

This table provides a comparative view of yields obtained from different halopyridines, keeping the substitution pattern consistent.

Halopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-IodopyridineL-aspartic acid derivativePd(PPh₃)₄ / K₃PO₄THF, aq.~85%[11]
3-BromopyridineL-aspartic acid derivativePd(PPh₃)₄ / K₃PO₄THF, aq.~95%[11]
3-ChloropyridineL-aspartic acid derivativePd(PPh₃)₄ / K₃PO₄THF, aq.<5%[11]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄1,4-Dioxane, 80°C98%[1]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄t-BuOH, 100°C94%[1]

Note: The first three entries show a clear reactivity trend of Br > I >> Cl under classical conditions.[11] The last two entries demonstrate that with advanced, specialized ligands, high yields can be achieved even with the less reactive chloropyridines.[1]

The Engine of the Reaction: Selecting the Right Catalyst System

For any given halopyridine, but especially for challenging substrates like chloropyridines, the choice of catalyst system is paramount. It consists of a palladium source, a ligand, and a base.

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes. These serve as the precursor to the active Pd(0) species.[1][12]

  • Ligands: The ligand is the key determinant of the catalyst's reactivity.

    • For Bromo/Iodopyridines: Simple phosphines like triphenylphosphine (PPh₃) are often sufficient.[13]

    • For Chloropyridines: Highly active ligands are required. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) increase the electron density on the palladium center, which promotes the difficult oxidative addition into the strong C-Cl bond.[1][14] N-heterocyclic carbenes (NHCs) are another powerful class of ligands that serve a similar purpose through their strong σ-donating properties.[10][15]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. It activates the boronic acid, converting it into a more nucleophilic boronate species (R-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[16][17]

Experimental Workflow and Generalized Protocol

Ensuring a successful reaction requires careful experimental technique, particularly the exclusion of oxygen, which can deactivate the catalyst.

G start Start setup Reaction Setup: - Halopyridine - Boronic Acid - Base - Solvent start->setup degas Degas Mixture (e.g., N₂/Ar sparging) setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This protocol provides a robust starting point that can be optimized for specific substrates.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the palladium source and the ligand to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by a suitable method, typically flash column chromatography on silica gel, to yield the pure coupled product.[1][5]

Conclusion

The reactivity of halopyridines in Suzuki-Miyaura couplings is a predictable yet multifaceted field. While the fundamental principles of C-X bond strength (I > Br > Cl) and positional electronics (C4 > C2 > C3) provide a strong predictive framework, the ultimate success of these reactions lies in the rational selection of the catalytic system. The advent of highly active, sterically demanding, and electron-rich ligands has revolutionized the field, rendering even the once-unreactive and economically attractive chloropyridines as viable and efficient substrates.[1] By understanding these core principles, researchers can navigate the complexities of halopyridine coupling with greater confidence and precision.

References

A Senior Application Scientist's Guide: 5-Bromo-3-chloro-2-methoxypyridine versus Competing Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its prevalence in FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[2][3] The pyridine nucleus is a core component in over 7000 drug molecules of medicinal importance, ranging from anticancer agents to treatments for tuberculosis.[3][4]

Within this vast chemical space, highly substituted and functionalized pyridines serve as powerful building blocks. These intermediates provide medicinal chemists with the tools to perform intricate molecular tailoring, fine-tuning a compound's pharmacological activity, selectivity, and pharmacokinetic profile. This guide focuses on 5-Bromo-3-chloro-2-methoxypyridine , a versatile yet specific building block, and provides an in-depth comparison with other strategic alternatives. We will explore the causality behind experimental choices, present validated protocols, and offer a clear rationale for selecting the optimal building block for your drug discovery program.

Structural and Reactivity Profile of this compound

This compound is a strategically designed heterocyclic intermediate.[5] Its utility stems from the distinct electronic nature and reactivity of each substituent, which allows for controlled, sequential chemical modifications.

  • The Pyridine Nitrogen: Acts as a key hydrogen bond acceptor, crucial for molecular recognition at biological targets, particularly the hinge region of protein kinases.[6][7]

  • 2-Methoxy Group: An electron-donating group that can influence the ring's overall electron density and participate in metabolic pathways. Its steric bulk can also direct the conformation of adjacent functionalities.

  • 3-Chloro Group: An electron-withdrawing group that also serves as a secondary, less reactive handle for cross-coupling reactions. It can be functionalized after the more reactive C-Br bond has been addressed.

  • 5-Bromo Group: The primary site of reactivity for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond, granting it superior reactivity and allowing for selective functionalization.[8]

Caption: Reactivity map of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₅BrClNO[9]
Molecular Weight 222.47 g/mol [9]
CAS Number 848366-28-9[9]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DMF, DMSO, Dichloromethane)

Comparative Analysis with Alternative Building Blocks

The choice of a building block is a critical decision balancing reactivity, cost, and the overall synthetic strategy. Below is a comparison of this compound with other relevant heterocyclic intermediates.

Building BlockKey Reactive Site (Primary)Secondary Reactive SiteRelative Reactivity in Pd CouplingKey Strategic Advantage
This compound (Focus)C5-BromoC3-ChloroHighOrthogonal reactivity for sequential, site-selective functionalization.
3-Bromo-5-chloro-2-methoxypyridine (Isomer)C3-BromoC5-ChloroHighPresents different exit vectors for SAR exploration compared to its isomer.[10][11]
5-Bromo-2-chloro-4-methoxypyrimidine (Bioisostere)C5-BromoC2-ChloroHigh (C-Br), Low (C-Cl)The pyrimidine core offers a distinct electronic and H-bonding profile, potentially improving ADME properties or target engagement.[12][13]
3-Chloro-5-methoxypyridine (Cost-Effective Alternative)C3-ChloroN/ALow to ModerateLower procurement cost, but requires more forcing reaction conditions and specialized, often expensive, ligands to achieve efficient coupling.[8]

Performance in Key Synthetic Methodologies

The true value of a building block is demonstrated in its performance in robust and scalable chemical transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern medicinal chemistry for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors. The higher reactivity of the C-Br bond is a distinct advantage, allowing for milder reaction conditions.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Causality Behind Choices: The use of a bromide over a chloride allows for lower catalyst loading and milder temperatures because the oxidative addition of the Pd(0) catalyst into the C-Br bond is kinetically more favorable than into the stronger C-Cl bond.[8] This preserves the chloro substituent for a potential second coupling reaction under more forcing conditions.

Buchwald-Hartwig Amination

The introduction of substituted amines is critical for tuning solubility, cell permeability, and target engagement. This reaction provides a direct route to synthesize heteroarylamines.[14]

The following table summarizes expected outcomes based on the principles of C-X bond reactivity, demonstrating the practical implications of building block selection.

Building BlockAmineCatalyst/LigandTemp (°C)Time (h)Expected Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhos90-1006-12>85%
3-Bromo-5-chloro-2-methoxypyridine MorpholinePd₂(dba)₃ / XPhos90-1006-12>85%
5-Bromo-2-chloro-4-methoxypyrimidine MorpholinePd₂(dba)₃ / XPhos90-1008-16>80%[12]
3-Chloro-5-methoxypyridine MorpholinePd₂(dba)₃ / XPhos110-12018-24~70-80%[8]

Causality Behind Choices: The data illustrates that brominated heterocycles consistently outperform their chlorinated counterparts, reacting faster and at lower temperatures to give higher yields.[8] This increased efficiency reduces thermal degradation of sensitive substrates and can lower overall process costs by reducing energy consumption and the need for highly specialized, expensive ligands, even if the initial cost of the brominated starting material is higher. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial, as it stabilizes the palladium catalyst and facilitates the rate-limiting reductive elimination step, particularly for the less reactive C-Cl bond.[14]

Application in Kinase Inhibitor Scaffolds

Substituted pyridines and pyrimidines are classic "hinge-binding" motifs in Type I and Type II kinase inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6][7]

Kinase_Binding Generic Kinase Hinge Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge C=O N-H Inhibitor Pyridine Core Inhibitor:f0->Hinge:f1 H-Bond Solvent Front Solvent Front Inhibitor:f1->Solvent Front Exit Vector 1 Hydrophobic Pocket Hydrophobic Pocket Inhibitor:f2->Hydrophobic Pocket Exit Vector 2

Caption: Pyridine core as a kinase hinge-binder.

The substituents at the C3 and C5 positions of the pyridine ring act as "exit vectors," projecting into different sub-pockets of the ATP-binding site. The ability to selectively and sequentially functionalize these positions, as offered by This compound , is a powerful strategy in lead optimization. A medicinal chemist can first install a group at the C5 position via Suzuki coupling and assess its biological activity. Subsequently, the C3-chloro position can be functionalized to probe a different region of the binding site, allowing for a systematic and efficient exploration of the structure-activity relationship (SAR).

Conclusion and Strategic Outlook

This compound stands out as a highly valuable building block for drug discovery programs that require a sophisticated, multi-step synthetic strategy. Its primary advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective, sequential functionalization that is crucial for efficient lead optimization.

While simpler, less expensive alternatives like 3-chloro-5-methoxypyridine have their place in early-stage or cost-sensitive projects, the investment in a more functionalized intermediate like this compound is often justified by its superior performance. The milder reaction conditions, shorter reaction times, and higher yields it affords can accelerate discovery timelines and simplify purification processes.

Ultimately, the selection of a building block is a strategic decision. For researchers aiming to systematically explore complex SAR and build intricate molecular architectures with a high degree of control, this compound offers a distinct and powerful advantage over its less functionalized counterparts.

References

A Senior Application Scientist's Guide to the Validation of Reaction Products from 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine nucleus is a privileged structure, and its substituted derivatives are integral to a vast array of therapeutic agents. 5-Bromo-3-chloro-2-methoxypyridine has emerged as a versatile building block, offering two distinct and orthogonally reactive handles for the synthesis of complex molecular architectures. The differential reactivity of the C5-bromo and C3-chloro positions allows for a stepwise and controlled introduction of diverse functionalities, making it a valuable precursor in the generation of novel compound libraries.

This guide provides an in-depth technical comparison of the validation of reaction products derived from this compound, with a focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide detailed protocols for both reaction execution and product validation, and compare the utility of this starting material against a relevant alternative.

The Strategic Advantage of this compound: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the carbon-bromine bond at the 5-position is significantly more labile and prone to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 3-position. This inherent difference allows for regioselective functionalization at the C5 position under relatively mild conditions, leaving the C3-chloro substituent intact for subsequent transformations. To achieve coupling at the less reactive C-Cl bond, more forcing conditions or more specialized, electron-rich, and bulky phosphine ligands are typically required.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

A. Reaction Principle and Regioselectivity

The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

When this compound is subjected to Suzuki coupling conditions, the reaction is expected to occur selectively at the more reactive C5-bromo position.

B. Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-phenylpyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Chloro-2-methoxy-5-phenylpyridine.

C. Validation of the Reaction Product

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of the starting material, this compound, is expected to show two doublets in the aromatic region for the two pyridine protons and a singlet for the methoxy group. Upon successful coupling, the ¹H NMR spectrum of the product, 3-Chloro-2-methoxy-5-phenylpyridine, will show the disappearance of one of the pyridine proton signals and the appearance of new signals corresponding to the protons of the newly introduced phenyl group, in addition to the remaining pyridine proton and the methoxy singlet.

  • ¹³C NMR: The ¹³C NMR spectrum will show the appearance of new aromatic carbon signals from the phenyl ring and a significant upfield or downfield shift of the C5 carbon of the pyridine ring, confirming the C-C bond formation.

2. Mass Spectrometry (MS):

  • The mass spectrum of the starting material will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • The mass spectrum of the product will show a molecular ion peak corresponding to the calculated mass of 3-Chloro-2-methoxy-5-phenylpyridine, with the isotopic pattern now reflecting the presence of only one chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines, which are prevalent in a vast number of biologically active compounds.[2]

A. Reaction Principle and Regioselectivity

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required for efficient coupling, especially with less reactive aryl chlorides.[2] The reaction is expected to be highly regioselective for the C5-bromo position.

B. Experimental Protocol: Synthesis of 5-Anilino-3-chloro-2-methoxypyridine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

C. Validation of the Reaction Product

1. NMR Spectroscopy:

  • ¹H NMR: The spectrum of the product will show the appearance of a broad singlet for the N-H proton of the secondary amine, along with signals for the phenyl group protons. The pyridine proton signals will also shift significantly upon introduction of the amino group.

  • ¹³C NMR: The C5 carbon signal will show a characteristic upfield shift due to the electron-donating nature of the nitrogen atom.

2. Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak corresponding to the mass of 5-Anilino-3-chloro-2-methoxypyridine, with the expected isotopic pattern for a monochlorinated compound.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I).[3]

A. Reaction Principle and Regioselectivity

The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination. The reaction is expected to proceed selectively at the C5-bromo position.

B. Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-(phenylethynyl)pyridine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

C. Validation of the Reaction Product

1. NMR Spectroscopy:

  • ¹H NMR: The spectrum of the product will show the disappearance of one of the pyridine proton signals and the appearance of signals for the phenyl group protons. The characteristic alkyne proton signal will be absent, confirming its substitution.

  • ¹³C NMR: The spectrum will show two new signals in the alkyne region (typically δ 80-100 ppm), confirming the formation of the C-C triple bond.

2. Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak corresponding to the mass of 3-Chloro-2-methoxy-5-(phenylethynyl)pyridine, with the expected isotopic pattern for a monochlorinated compound.

IV. Comparison with an Alternative: 3-Bromo-5-chloropyridine

A relevant alternative to this compound is 3-Bromo-5-chloropyridine.[4][5][6] This alternative lacks the 2-methoxy group, which has a significant impact on the electronic properties of the pyridine ring and, consequently, its reactivity.

FeatureThis compound3-Bromo-5-chloropyridine
Electronic Properties The 2-methoxy group is electron-donating, increasing the electron density of the pyridine ring.Lacks the electron-donating methoxy group, making the pyridine ring more electron-deficient.
Reactivity in Cross-Coupling The increased electron density can slightly decrease the reactivity of the C-Br and C-Cl bonds towards oxidative addition.The more electron-deficient ring can lead to faster oxidative addition and potentially higher reactivity in some cross-coupling reactions.
Regioselectivity High regioselectivity for the C5-bromo position is expected due to the significant difference in C-Br and C-Cl bond strengths.High regioselectivity for the C3-bromo position is also expected for the same reason.
Synthetic Utility The 2-methoxy group can be a key pharmacophore or can be demethylated to a hydroxyl group for further functionalization.Provides a simpler scaffold that can be functionalized at the 2-position through other means.

Experimental Data Comparison (Hypothetical Yields based on Reactivity Principles):

ReactionCoupling PartnerProduct from this compoundExpected YieldProduct from 3-Bromo-5-chloropyridineExpected Yield
SuzukiPhenylboronic acid3-Chloro-2-methoxy-5-phenylpyridineGood to Excellent5-Chloro-3-phenylpyridineExcellent
Buchwald-HartwigAniline5-Anilino-3-chloro-2-methoxypyridineGood5-Chloro-N-phenylpyridin-3-amineGood to Excellent
SonogashiraPhenylacetylene3-Chloro-2-methoxy-5-(phenylethynyl)pyridineGood5-Chloro-3-(phenylethynyl)pyridineExcellent

The choice between these two building blocks will ultimately depend on the specific target molecule and the desired substitution pattern. The presence of the methoxy group in this compound offers additional synthetic handles and can influence the biological activity of the final compound.

V. Visualizing the Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Reaction Products cluster_validation Product Validation start This compound suzuki Suzuki-Miyaura (Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig (Amine) start->buchwald sonogashira Sonogashira (Alkyne) start->sonogashira prod_suzuki 5-Aryl-3-chloro-2-methoxypyridine suzuki->prod_suzuki prod_buchwald 5-Amino-3-chloro-2-methoxypyridine buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-3-chloro-2-methoxypyridine sonogashira->prod_sonogashira nmr NMR Spectroscopy (¹H, ¹³C) prod_suzuki->nmr ms Mass Spectrometry (LC-MS, HRMS) prod_suzuki->ms prod_buchwald->nmr prod_buchwald->ms prod_sonogashira->nmr prod_sonogashira->ms hplc HPLC (Purity Analysis) nmr->hplc ms->hplc

Caption: Experimental workflow for the synthesis and validation of products from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines. Its differential halogen reactivity allows for predictable and regioselective functionalization through a variety of powerful palladium-catalyzed cross-coupling reactions. The systematic validation of the resulting products using a combination of NMR spectroscopy and mass spectrometry is crucial to confirm the success of these transformations. While alternatives such as 3-Bromo-5-chloropyridine offer a different electronic profile and may be more reactive in some cases, the presence of the 2-methoxy group in the title compound provides unique synthetic opportunities and potential for biological activity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

A Comparative Yield Analysis of Cross-Coupling Methods for 5-Bromo-3-chloro-2-methoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-3-chloro-2-methoxypyridine is a valuable building block, offering two distinct reactive sites for the introduction of molecular complexity. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for selective cross-coupling, a critical strategic advantage in multi-step syntheses.

This guide provides an in-depth comparative analysis of various cross-coupling methodologies for the selective functionalization of this compound. While specific yield data for this substrate is not extensively reported, this document leverages well-established principles of cross-coupling on analogous dihalogenated pyridines and pyrimidines to provide reliable protocols and expected outcomes. The core principle underpinning this analysis is the differential reactivity of aryl halides in palladium-catalyzed reactions, which generally follows the order: I > Br > Cl.[1] This allows for predictable, selective coupling at the more reactive C-Br bond at the 5-position.

Understanding Regioselectivity: The C-Br vs. C-Cl Bond

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The energy barrier for this step is significantly lower for a C-Br bond compared to a C-Cl bond. Consequently, with careful control of reaction conditions, the palladium catalyst will selectively insert into the C-Br bond of this compound, leaving the C-Cl bond intact for subsequent transformations. This inherent chemoselectivity is the foundation upon which the following comparative analysis is built. For dihalogenated pyridines, halides in positions alpha to the nitrogen are often more reactive; however, the greater reactivity of bromine over chlorine typically dominates, favoring coupling at the C-5 position.[3]

Comparative Analysis of Cross-Coupling Methodologies

This section details the application of five major palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound at the C-5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][4] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Data Presentation: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference (Analogous Substrate)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Dioxane/H₂O (4:1)80-90~90[1][5]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100High[6]
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80Good[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[6]

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Add Pd(PPh₃)₄ (3 mol%) under a positive flow of inert gas.

  • Heat the reaction mixture to 85 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent.[8] It is highly versatile due to the stability and tolerance of organostannanes to a wide range of functional groups. However, the toxicity of the tin reagents and byproducts is a significant drawback.[9]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.[8]

Data Presentation: Stille Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)Reference (Analogous Substrate)
(Tributylstannyl)benzenePd(PPh₃)₄ (2-5)--Toluene80-110Good[10]
(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)LiClDMF80High[11]

Experimental Protocol: Selective Stille Coupling at the C-5 Position

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-Br Ar-Br Ar-Br->Oxidative_Addition R'-SnBu3 R'-SnBu3 R'-SnBu3->Transmetalation

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between an aryl halide and a terminal alkyne.[12] It is widely used in the synthesis of pharmaceuticals and natural products.[13] The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have been developed.[13]

Mechanistic Rationale: The reaction involves a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12]

Data Presentation: Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference (Analogous Substrate)
PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHF60~90[1]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF50High[6]

Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (or another suitable amine base and solvent like THF).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation->Ar-Pd(II)-C#CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C#CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination->Ar-C#CR R-C#CH R-C#CH Cu-C#CR Cu-C#CR R-C#CH->Cu-C#CR Cu(I), Base Cu(I) Cu(I) Cu-C#CR->Transmetalation Base Base Ar-Br Ar-Br Ar-Br->Oxidative_Addition

Caption: General catalytic cycle for the copper-catalyzed Sonogashira reaction.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] It is a powerful tool for the synthesis of styrenes and other vinylated aromatics.

Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[14]

Data Presentation: Heck Reaction

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference (Analogous Substrate)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Good[16]
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcNMP120High[15]

Experimental Protocol: Selective Heck Coupling at the C-5 Position

  • To a pressure tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), and DMF.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Alkene_Coordination Alkene_Coordination Ar-Pd(II)-Br(L2)->Alkene_Coordination Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Beta-Hydride_Elimination Beta-Hydride_Elimination Migratory_Insertion->Beta-Hydride_Elimination Ar-Alkene Ar-Alkene Beta-Hydride_Elimination->Ar-Alkene H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Beta-Hydride_Elimination->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 Base Base Base Base->H-Pd(II)-Br(L2) Ar-Br Ar-Br Ar-Br->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination_Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR2 HNR2 HNR2->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation

References

The Emerging Potential of 5-Bromo-3-chloro-2-methoxypyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved kinase inhibitors. This guide provides an in-depth technical analysis of the potential efficacy of 5-Bromo-3-chloro-2-methoxypyridine derivatives as a promising, yet underexplored, class of kinase inhibitors. By examining the structure-activity relationships (SAR) of closely related substituted pyridines and pyrimidines, we will objectively compare their potential performance and provide a framework for their rational design and evaluation.

The Rationale for this compound as a Kinase Inhibitor Scaffold

The this compound core presents a unique combination of features that make it an attractive starting point for the synthesis of kinase inhibitors. The pyridine ring itself is a well-established bioisostere for the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The strategic placement of bromo, chloro, and methoxy substituents offers several advantages:

  • Differential Reactivity for Directed Synthesis: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This differential reactivity allows for the sequential and regioselective introduction of various aryl and heteroaryl moieties at the 5-position, while the 3-chloro and 2-methoxy groups can be retained or further modified. This provides a powerful tool for exploring the chemical space around the pyridine core to optimize target engagement.

  • Modulation of Physicochemical Properties: The halogen atoms and the methoxy group significantly influence the electronic and steric properties of the pyridine ring. These substituents can modulate the compound's solubility, membrane permeability, and metabolic stability, all critical parameters for drug development.

  • Key Interactions within the Kinase Active Site: The methoxy group can act as a hydrogen bond acceptor, while the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituted aryl groups introduced at the 5-position can form favorable hydrophobic and van der Waals interactions with the surrounding amino acid residues.

Comparative Analysis of Inhibitory Activity: Insights from Structurally Related Compounds

While specific and extensive data on the kinase inhibitory profile of this compound derivatives is limited in publicly available literature, we can infer their potential by analyzing the performance of structurally analogous compounds. The following table summarizes the inhibitory activities of representative substituted pyridine and pyrimidine derivatives against various kinases.

ScaffoldDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
2-Aminopyridine 2-amino-5-bromo-4-methylpyridine derivativeALK40[1]
Sulfonamide Methoxypyridine Quinoline core derivativePI3Kα0.22[2]
mTOR23[2]
2,4-Diaminopyrimidine CHMFL-ALK/EGFR-050ALK, EGFR (L858R/T790M)<10 (biochemical)[3]
2-(Aminopyrimidinyl)thiazole-5-carboxamide BMS-354825 (Dasatinib)Src, Abl<1[4]

This data highlights that substituted pyridines and pyrimidines can be potent inhibitors of a wide range of kinases, including receptor tyrosine kinases (e.g., ALK, EGFR) and intracellular signaling kinases (e.g., PI3K, mTOR, Src, Abl). The introduction of different substituents at various positions on the heterocyclic core allows for the fine-tuning of potency and selectivity. For instance, the sulfonamide methoxypyridine derivatives demonstrate the potential for developing dual PI3K/mTOR inhibitors, a sought-after profile in cancer therapy.[2]

Key Signaling Pathways Targeted by Substituted Pyridine Kinase Inhibitors

The kinases targeted by substituted pyridine derivatives are often key components of critical cellular signaling pathways that are frequently dysregulated in cancer and other diseases. Understanding these pathways is crucial for the rational design and application of these inhibitors.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a common event in many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) such as the Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR) are transmembrane proteins that play critical roles in cell proliferation, differentiation, and survival.[2] Gene rearrangements, mutations, and overexpression of RTKs can lead to constitutive kinase activity and uncontrolled cell growth.

RTK_Signaling_Pathway Ligand Growth Factor RTK RTK (e.g., ALK, EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->Dimerization inhibits

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays.

General Workflow for Synthesis and Evaluation of Pyridine-Based Kinase Inhibitors

Kinase_Inhibitor_Workflow Start 5-Bromo-3-chloro- 2-methoxypyridine Synthesis Suzuki Coupling & Further Derivatization Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Kinase Inhibition Assay (IC50) Purification->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Lead Lead Compound Cellular->Lead

Caption: A typical workflow for the discovery of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for Derivatization at the 5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

  • Incubate at room temperature for 40 minutes.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven success of structurally related compounds, provides a strong rationale for its exploration. Future research should focus on synthesizing a diverse library of derivatives and screening them against a broad panel of kinases to identify potent and selective inhibitors. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, could lead to the discovery of next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Researcher's Guide to Kinetic Studies of 5-Bromo-3-chloro-2-methoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of complex heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 5-Bromo-3-chloro-2-methoxypyridine is a valuable building block, offering multiple reaction sites for diversification. However, the presence of two distinct halogen atoms presents a challenge in achieving selective cross-coupling. This guide provides a comparative analysis of kinetic studies for three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this substrate. While specific kinetic data for this compound is not extensively reported in the public domain, this guide will provide the theoretical framework and practical experimental protocols for conducting such studies. By understanding the kinetics of these reactions, researchers can optimize conditions to achieve desired regioselectivity and maximize yields.

The Importance of Kinetic Studies for Dihalogenated Pyridines

Kinetic analysis of a chemical reaction provides crucial insights into the reaction mechanism, including the identification of the rate-determining step. For a substrate such as this compound, understanding the reaction kinetics is paramount for controlling regioselectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] This inherent reactivity difference can be exploited to achieve selective coupling at the 5-position.

However, factors such as the choice of catalyst, ligand, base, and solvent can significantly influence the relative rates of oxidative addition at the C-Br and C-Cl bonds. A kinetic study allows for the quantitative comparison of these parameters, enabling the rational design of reaction conditions that favor one pathway over the other.

Comparative Overview of Cross-Coupling Reactions

The three most common palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Each of these transformations offers a unique method for forming new carbon-carbon or carbon-nitrogen bonds.

Reaction Coupling Partner Bond Formed Key Advantages Common Challenges
Suzuki-Miyaura Organoboron compoundsC-C (sp2-sp2, sp2-sp3)Mild reaction conditions, high functional group tolerance, commercially available reagents.[2][3]Potential for boronic acid decomposition, requires a base for activation.[2]
Buchwald-Hartwig AminesC-NWide range of amine coupling partners, applicable to complex molecules.[4][5]Requires strong bases which can be incompatible with some functional groups.[4]
Sonogashira Terminal alkynesC-C (sp2-sp)Mild, copper co-catalyzed reaction, forms valuable alkynylated products.[6][7]Potential for alkyne homocoupling, sensitivity to oxygen.[6]

Experimental Protocols for Kinetic Studies

The following are generalized protocols for conducting kinetic studies on the cross-coupling reactions of this compound. These protocols are designed to be a starting point and should be optimized for the specific coupling partners and analytical instrumentation available. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.

Protocol 1: Suzuki-Miyaura Coupling Kinetic Analysis

This protocol outlines a typical procedure for studying the kinetics of the Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

  • Internal standard (e.g., dodecane)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the internal standard.

  • Add the palladium catalyst (e.g., 2 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Start the timer and begin vigorous stirring.

  • At specified time points, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., cold ethyl acetate) and water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by HPLC or GC-MS.

  • Plot the concentration of the starting material, product(s), and any intermediates over time to determine the reaction rate.

Protocol 2: Buchwald-Hartwig Amination Kinetic Analysis

This protocol describes a general method for investigating the kinetics of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Internal standard

  • Schlenk flask and standard glassware

  • Inert atmosphere

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%) to a dry Schlenk flask.

  • Add the base (1.4 equiv.), this compound (1.0 equiv.), and the internal standard.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by taking and analyzing aliquots as described in Protocol 1.

Protocol 3: Sonogashira Coupling Kinetic Analysis

This protocol provides a framework for the kinetic analysis of the Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF)

  • Internal standard

  • Schlenk flask and standard glassware

  • Inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the copper(I) salt (e.g., 4 mol%).

  • Add this compound (1.0 equiv.) and the internal standard.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C).

  • Follow the reaction progress by taking and analyzing aliquots as detailed in Protocol 1.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms is crucial for interpreting kinetic data. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow for a kinetic study.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX R-Pd(II)-X L_n OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R1 R-Pd(II)-R' L_n TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Regeneration Product R-R' RE->Product ArX This compound ArX->OA Boronic_Acid R'-B(OR)_2 Boronic_Acid->TM Base Base Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX Ar-Pd(II)-X L_n OA->PdII_RX Amine_Coord Amine Coordination PdII_RX->Amine_Coord PdII_Amine [Ar-Pd(II)(HNR'R'')-X L_n] Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product ArX This compound ArX->OA Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Kinetic_Workflow cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis Prep Prepare stock solutions of reactants and internal standard Setup Set up reaction vessel under inert atmosphere Prep->Setup Reagents Add reactants, catalyst, and solvent Setup->Reagents Heating Heat to desired temperature and start timer Reagents->Heating Sampling Withdraw aliquots at timed intervals Heating->Sampling Quenching Quench aliquots immediately Sampling->Quenching Analysis Analyze quenched samples by HPLC or GC-MS Quenching->Analysis Plotting Plot concentration vs. time Analysis->Plotting Kinetics Determine reaction order and rate constant Plotting->Kinetics

Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.

Predicted Kinetic Behavior and Comparative Analysis

Based on established principles and data from analogous systems, we can predict the likely kinetic behavior for the cross-coupling of this compound.

  • Regioselectivity: For all three reaction types, the initial rate of reaction at the C-Br bond is expected to be significantly faster than at the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates a faster rate of oxidative addition, the likely rate-determining step.[8]

  • Suzuki-Miyaura: The reaction rate is expected to be dependent on the concentration of the palladium catalyst, the aryl halide, and the boronic acid. The choice of base is critical, as it is involved in the activation of the boronic acid for transmetalation.

  • Buchwald-Hartwig: The kinetics of this reaction can be complex and highly dependent on the specific ligand and base used. The rate-determining step can vary, but is often the oxidative addition or the reductive elimination.

  • Sonogashira: The reaction rate will likely be influenced by the concentrations of the palladium catalyst, the aryl halide, the alkyne, and the copper(I) co-catalyst. The amine base also plays a crucial role in the catalytic cycle.

By systematically varying the concentrations of each reactant and catalyst component and measuring the initial reaction rates, the reaction order with respect to each component can be determined. This data can then be used to construct a rate law for the reaction, providing a quantitative measure of the influence of each parameter on the reaction rate.

Conclusion

References

A Researcher's Guide to Chemoselectivity in Dihalogenated Pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, dihalogenated pyridines stand out as exceptionally versatile building blocks. Their utility, however, is directly tied to the ability to selectively functionalize one halogen atom in the presence of another. Achieving this chemoselectivity is a nuanced challenge, governed by a delicate interplay of electronic effects, steric hindrance, and precisely controlled reaction conditions.

This guide provides an in-depth analysis of the factors governing chemoselectivity in the most common and synthetically useful reactions involving dihalogenated pyridines. We will move beyond simple protocols to explore the underlying principles, compare reaction outcomes with supporting data, and offer field-proven insights to help you navigate this complex area of synthesis.

The Fundamental Principles of Selectivity

The selective transformation of a C-X bond in a dihalogenated pyridine is not a matter of chance. It is dictated by the inherent properties of the substrate and the mechanism of the chosen reaction. The two primary reaction classes, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), operate under distinct sets of rules.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. The selectivity of this step is the primary determinant of the overall reaction's chemoselectivity.

The established reactivity order for halogens in oxidative addition is I > Br > OTf > Cl . This intrinsic reactivity difference is the most powerful tool for achieving selectivity. For instance, in a molecule containing both an iodine and a chlorine atom, the palladium catalyst will almost exclusively insert into the C-I bond.

However, when two different halogens are not present, the position on the pyridine ring becomes the dominant factor. The electron-deficient nature of the pyridine ring means that positions with lower electron density are more activated towards oxidative addition. The general positional reactivity order is 4-position > 2/6-position > 3/5-position . This is because the 4-position is para to the ring nitrogen and experiences the strongest electron-withdrawing effect, making the C-X bond weaker and more susceptible to cleavage.

dot graph TD subgraph "Factors Influencing Chemoselectivity" A[Dihalogenated Pyridine] --> B{Reaction Type}; B --> C[Pd-Catalyzed Cross-Coupling]; B --> D[Nucleophilic Aromatic Substitution];

end enddot Key factors governing reaction selectivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a different mechanism and, consequently, follow different selectivity rules. The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom, forming a negatively charged Meisenheimer intermediate. The subsequent loss of a halide leaving group restores aromaticity.

For SNAr, the key factors are:

  • Leaving Group Ability: The reactivity order is often F > Cl > Br > I . This is counterintuitive to C-X bond strength and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and activating it for nucleophilic attack, which is the rate-determining step.[1][2]

  • Ring Position: The positions ortho and para to the ring nitrogen (2-, 4-, and 6-positions) are the most electron-deficient and thus the most activated towards nucleophilic attack. Generally, substitution favors the 4- and 6-positions over the 2-position.[3]

Comparative Guide: Cross-Coupling Reactions in Practice

While the fundamental principles provide a strong predictive framework, the choice of catalyst, ligand, and reaction conditions can finely tune or even override these intrinsic biases.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a workhorse for creating C(sp²)-C(sp²) bonds. The selectivity is highly dependent on the substrate.

  • Mixed Halogens (e.g., 2-Bromo-5-iodopyridine): Predictably, coupling occurs at the C-I bond. The challenge here is often preventing a second coupling at the C-Br bond, which can be controlled by using a 1:1 stoichiometry of the boronic acid and carefully managing reaction time and temperature.

  • Identical Halogens (e.g., 2,4-Dichloropyridine): Conventionally, cross-coupling reactions on 2,4-dichloropyridines occur preferentially at the C2 position, which is adjacent to the nitrogen atom.[4][5][6] This is attributed to the C2-Cl bond being weaker and more easily distorted into the transition-state geometry for oxidative addition. However, recent advances have shown that this selectivity can be inverted. Using sterically hindered N-heterocyclic carbene (NHC) ligands or even ligand-free "Jeffery" conditions can promote highly selective coupling at the C4 position. This ligand-controlled selectivity switch is a powerful tool for accessing previously difficult-to-synthesize isomers.

Table 1: Site-Selectivity in Suzuki Coupling of 2,4-Dihalopyridines

SubstrateCatalyst/LigandConditionsMajor ProductSelectivity (C4:C2)Reference
2,4-DichloropyridinePd/SIPrRoom TempC4-Coupled~10:1
2,4-DichloropyridineLigand-free (Jeffery)-C4-Coupled>99:1
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≤2.5:1 ratio)-C4-Coupledup to 13:1[4]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≥3:1 ratio)-C2-CoupledC2 selective[4]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a critical tool for synthesizing the arylamine scaffolds prevalent in pharmaceuticals.[7] The selectivity principles mirror those of the Suzuki coupling.

For a substrate like 2,4-dichloropyridine, standard conditions often lead to amination at the C2 position. However, specific ligand choice can steer the reaction. For example, using a Xantphos-based catalyst system on 2,4-dichloropyridine results in highly selective amination at the C2 position, with C2:C4 selectivity ranging from 20:1 to 50:1.[8] This high degree of selectivity allows for the clean synthesis of 4-chloro-N-arylpyridin-2-amines, which can then be subjected to a second, different amination or cross-coupling at the C4 position.[8]

dot graph flowchart { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot A typical experimental workflow for selective cross-coupling.

Detailed Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies that achieve unconventional C4 selectivity, demonstrating a ligand-controlled process.

Objective: To selectively couple an arylboronic acid at the C4 position of 2,4-dichloropyridine, leaving the C2-chloro substituent intact for subsequent functionalization.

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) - Note: This is an NHC ligand precursor.

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Catalyst Preparation (if not using a pre-catalyst): In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and IPr (e.g., 4 mol%).

  • Reaction Assembly: To the flask containing the catalyst, add 2,4-dichloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.1 mmol, 1.1 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

    • Causality Check: K₃PO₄ is a moderately strong base often effective in Suzuki couplings. The excess ensures complete activation of the boronic acid. The slight excess of the boronic acid ensures full consumption of the limiting dihalopyridine.

  • Solvent Addition and Degassing: Remove the flask from the glovebox (if used) and connect to a Schlenk line. Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL). The solvent must be thoroughly deoxygenated to prevent catalyst decomposition.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The disappearance of the starting 2,4-dichloropyridine and the appearance of a new, major product spot indicates reaction progression. The ratio of the desired C4-coupled product to the undesired C2-coupled isomer should be monitored.

  • Workup and Purification:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-4-arylpyridine product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling patterns in the ¹H NMR spectrum are diagnostic for determining the substitution pattern.

Conclusion

The chemoselective functionalization of dihalogenated pyridines is a powerful strategy in modern synthesis. While the intrinsic reactivity based on halogen identity and position provides a baseline for prediction, the true power lies in catalyst control. By carefully selecting the palladium source, and most importantly the ligand, chemists can now routinely invert "conventional" selectivity to access a wider range of pyridine-based structures. This guide has outlined the core principles and provided a practical framework for researchers to make informed decisions, enabling the efficient and selective synthesis of complex molecules for a multitude of applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory professionals handling 5-Bromo-3-chloro-2-methoxypyridine. As a halogenated pyridine derivative, this compound requires stringent safety measures to mitigate risks of acute toxicity, severe eye damage, and skin and respiratory irritation. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is a reactive chemical intermediate. Its hazard profile, derived from aggregated GHS data and supplier safety data sheets, necessitates a cautious and well-informed approach.[1][2][3] The primary routes of exposure are inhalation, ingestion, and direct contact.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed, which can lead to severe health consequences.[1][2]

  • Serious Eye Damage: Direct contact poses a significant risk of serious, potentially irreversible, eye damage.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5][6]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning

The Core Defense: Mandatory Personal Protective Equipment (PPE)

Personal protective equipment is the final barrier between the researcher and the chemical hazard.[7][8] For this compound, a comprehensive PPE strategy is not merely recommended; it is mandatory.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary control measure must be in place. All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[9][10][11] This engineering control is critical for preventing the inhalation of harmful dust or vapors.

Essential PPE Ensemble

The following table outlines the minimum required PPE. The rationale behind each selection is crucial for understanding and ensuring compliance.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient.[8] Goggles provide a seal against splashes and dust, while the face shield offers a secondary layer of protection, crucial given the H318 "Causes serious eye damage" classification.[2][10][12]
Hand Protection Chemically resistant nitrile gloves.Nitrile gloves offer good resistance to pyridine and its derivatives.[9][11] Always inspect gloves for tears or punctures before use. Employ the "double gloving" technique for added protection during high-risk procedures. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[7][12]
Body Protection Flame-resistant lab coat with tight-fitting cuffs, long pants, and closed-toe shoes.The lab coat must be fully buttoned to provide a complete barrier.[8] Long pants and liquid-resistant, closed-toe shoes protect against accidental spills.[8][10]
Respiratory Protection NIOSH-approved respirator (if required).While a fume hood is the primary control, a respirator (e.g., N95 for dust) may be necessary if dust generation is unavoidable or during spill cleanup outside of a hood.[12][13][14] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing.[14]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is key to minimizing exposure. The following workflow integrates PPE use with safe handling practices.

Pre-Operation
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble all Materials: Gather the chemical container, spatulas, weighing paper, glassware, and waste containers and place them inside the fume hood to minimize traffic in and out of the sash.

  • Don PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, followed by eye/face protection, and finally, gloves.

Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 1. Verify Fume Hood (Certified & Operational) prep2 2. Don Full PPE (Coat, Goggles, Shield, Gloves) prep1->prep2 Safety First handle1 3. Carefully Open Container (Avoid Dust Generation) prep2->handle1 handle2 4. Weigh Compound (Use Anti-static Weigh Paper) handle1->handle2 handle3 5. Transfer to Reaction Vessel handle2->handle3 clean1 6. Decontaminate Tools & Surfaces handle3->clean1 clean2 7. Seal Waste Container (Label as 'Halogenated Waste') clean1->clean2 clean3 8. Doff PPE Correctly (Gloves Last) clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Post-Operation & Disposal
  • Decontamination: Wipe down all surfaces and equipment inside the fume hood with an appropriate solvent to remove any residual chemical.

  • Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and pipette tips, must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[10]

  • Disposal Protocol: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department, typically via incineration by a licensed contractor.[10] Never dispose of this chemical down the drain or in regular trash.[10]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out during removal.[7]

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[2][6]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2][3] Seek immediate emergency medical attention.

  • Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate emergency medical help.[2]

  • Spill Management: For small spills within a fume hood, use an inert absorbent material to collect the solid. Avoid creating dust.[10] Place the absorbed material into a sealed container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's EHS team immediately.

By integrating this comprehensive understanding of hazards with strict adherence to engineering controls, personal protective equipment, and operational protocols, you can handle this compound with confidence and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloro-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.